4-Nitro-D-Homophe
Description
BenchChem offers high-quality 4-Nitro-D-Homophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-D-Homophe including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2R)-2-amino-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
YLRIJQHXHLYYBA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Applications of 4-Nitro-D-Homophenylalanine in Peptidomimetics
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The transition from promising peptide-based therapeutics to viable clinical candidates is often hindered by inherent pharmacological liabilities, including poor metabolic stability and low oral bioavailability. Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a strategic pathway to overcome these limitations.[1] The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic design, providing the tools to precisely modulate physicochemical and biological properties.[2][3] This guide focuses on a particularly versatile UAA, 4-Nitro-D-Homophenylalanine (4-Nitro-D-Homophe), detailing its strategic applications. We will explore how its distinct structural features—the D-stereochemistry, the extended homophenylalanine backbone, and the electronically active nitro group—are leveraged to enhance proteolytic resistance, enforce specific conformations, and introduce novel functionalities for diagnostics and targeted drug design.
The Peptidomimetic Strategy: Beyond Nature's Toolkit
Peptides are ideal scaffolds for drug discovery due to their high specificity and potency. However, their utility is often compromised by rapid degradation by proteases and poor membrane permeability. Peptidomimetics seek to retain the biological activity of a parent peptide while engineering a more drug-like profile.[1] The incorporation of UAAs is a primary method to achieve this, allowing for modifications that include:
-
Altered Backbones: Introducing non-natural structures to change conformational dynamics.[1]
-
Side Chain Modification: Designing novel side chains to optimize binding interactions and physicochemical properties.[2]
-
Stereochemical Inversion: Replacing L-amino acids with their D-enantiomers to confer proteolytic stability.
-
Conformational Constraint: Using cyclic or sterically hindered UAAs to lock the molecule into a bioactive conformation, enhancing potency and selectivity.[4]
4-Nitro-D-Homophenylalanine: A Multifunctional Building Block
4-Nitro-D-Homophenylalanine is a synthetic amino acid derivative that provides a unique combination of structural and functional attributes for peptidomimetic design.[5][6] Its power lies in three key features: the D-configuration of its alpha-carbon, the "homo" extension of its backbone, and the para-nitro group on the aromatic side chain.
| Feature | Chemical Description | Strategic Advantage in Peptidomimetics |
| D-Stereochemistry | The enantiomer of the naturally occurring L-amino acids. | Provides intrinsic resistance to degradation by common proteases, which are stereospecific for L-amino acid substrates. This directly enhances the in-vivo half-life of the peptidomimetic. |
| Homophenylalanine | Contains an additional methylene (-CH2-) group in the backbone between the alpha-carbon and the phenyl side chain. | Increases the residue's size and flexibility, allowing for different spatial projections of the side chain. It can be used to alter the peptide's secondary structure and constrain dihedral angles.[7] |
| 4-Nitro Group | An electron-withdrawing -NO2 group at the para position of the phenyl ring. | Serves as a versatile functional and analytical handle. It can act as a spectroscopic probe, be chemically reduced to a reactive amine, and modulate the electronic properties of the aromatic ring.[8][] |
Core Applications and Mechanistic Insights
The integration of 4-Nitro-D-Homophe into a peptide sequence is not a simple substitution but a deliberate design choice to impart specific, advantageous properties.
Enhancing Metabolic Stability
The primary challenge for peptide therapeutics is their rapid clearance by peptidases. The D-configuration of 4-Nitro-D-Homophe provides a robust defense against this. Most endogenous proteases are chiral catalysts evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts the required stereochemical arrangement for enzyme-substrate binding, effectively halting hydrolysis and extending the molecule's therapeutic window.
A Tool for Structural Biology and Diagnostics
The nitroaromatic side chain of 4-Nitro-D-Homophe provides unique spectroscopic properties that are not present in natural amino acids.
-
Fluorescent Probe: The nitro group makes the residue a potential fluorescent probe, allowing researchers to study peptide-protein interactions, binding kinetics, and conformational changes without the need for bulky external fluorophores.[5]
-
Spectroscopic Reporter: The nitro group has a distinct vibrational signature. Its incorporation into a protein allows for the use of techniques like IR spectroscopy to report on the local environment, such as hydration and electric fields, within a protein's active site.[10]
The workflow for using a 4-Nitro-D-Homophe-containing peptidomimetic as a probe is outlined below.
Caption: Workflow for using 4-Nitro-D-Homophe as a spectroscopic probe.
A Latent Precursor for Further Functionalization
The nitro group is not an endpoint; it is a versatile chemical handle that can be transformed for subsequent applications. The most common and powerful transformation is its chemical reduction to an amine (-NH2).
-
Bioconjugation: The resulting aniline-like amine is a nucleophile that can be used to attach other molecules, such as imaging agents, toxins for targeted drug delivery, or polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.[11]
-
Pharmacophore Modification: The transformation from a nitro to an amino group drastically alters the electronic and hydrogen-bonding properties of the side chain. An electron-withdrawing group becomes an electron-donating H-bond donor. This conversion can be a key step in optimizing the peptidomimetic's binding affinity for its target.[8]
Experimental Protocols
Incorporation of Fmoc-4-Nitro-D-Homophe via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of a single Fmoc-4-Nitro-D-Homophe residue into a growing peptide chain on a solid-phase resin using standard Fmoc chemistry.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-4-Nitro-D-Homophenylalanine[11]
-
Other required Fmoc-protected L-amino acids
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N'-Diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA), DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes to expose the free amine on the resin.
-
Washing: Wash the resin thoroughly (3x with DMF, 3x with IPA, 3x with DCM, 3x with DMF) to remove all traces of piperidine.
-
Coupling Activation: In a separate vial, dissolve Fmoc-4-Nitro-D-Homophe (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. Causality Note: The extended backbone and steric bulk of a UAA may require longer coupling times or double coupling compared to standard amino acids to ensure the reaction goes to completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly as in step 3.
-
Confirmation: Perform a Kaiser test. A negative result (beads remain yellow) confirms the successful coupling and consumption of all free amines. If positive (blue beads), repeat steps 4-6 (double coupling).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage & Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.
Caption: The SPPS cycle with a special checkpoint for UAA incorporation.
Conclusion and Future Perspectives
4-Nitro-D-Homophenylalanine is more than just a bulky, non-natural amino acid; it is a multifunctional tool for the rational design of advanced peptidomimetics. Its ability to confer proteolytic resistance while simultaneously serving as a spectroscopic probe and a handle for bioconjugation makes it an exceptionally valuable asset in drug discovery.[5][11] As research progresses, the strategic use of UAAs like 4-Nitro-D-Homophe will continue to be critical in bridging the gap between native peptides and orally available, highly stable, and precisely targeted therapeutics. Future work may focus on leveraging its unique electronic properties to design "smart" peptidomimetics that change conformation or activity in response to specific redox environments within the body.
References
-
Title: Peptidomimetic - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Unnatural Amino Acids for Peptide Synthesis Source: Merck Millipore URL: [Link]
-
Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL: [Link]
-
Title: Applications of 4-Nitro-D-Phenylalanine Hydrate in Advanced Synthesis Source: Medium URL: [Link]
-
Title: Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro- L -phenylalanine | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Technical Whitepaper: Structural and Functional Divergence of 4-Nitro-D-Phe and 4-Nitro-D-Homophe in Peptidomimetics
Executive Summary
In the precise landscape of structure-activity relationship (SAR) studies, the distinction between 4-Nitro-D-Phenylalanine (4-Nitro-D-Phe) and 4-Nitro-D-Homophenylalanine (4-Nitro-D-Homophe) represents a critical decision point in optimizing peptide potency, stability, and selectivity. While both serve as non-canonical amino acid (NCAA) scaffolds for introducing electron-deficient aromatic systems or "masked" amino functionalities, their divergence lies in the methylene spacer unit .
This guide dissects the physicochemical, synthetic, and functional differences between these two analogs. We establish the "Methylene Shuffle" as a determinative factor in receptor binding affinity and provide validated protocols for their incorporation into solid-phase peptide synthesis (SPPS).
Technical Disambiguation: The "Homo" Nomenclature
Before technical analysis, we must resolve a common nomenclature ambiguity in peptide chemistry databases.
-
Homophenylalanine (Hph / HomoPhe): Refers to an
-amino acid where the side chain is extended by one methylene group (phenethyl side chain). This is the focus of this guide. -
-Homophenylalanine (
-HomoPhe): Refers to a -amino acid where the backbone is extended by one methylene group.
Scope of Guide: This document analyzes the
Molecular Architecture & Physicochemical Profile
The fundamental difference is the length of the aliphatic linker connecting the
Table 1: Comparative Physicochemical Properties
| Feature | 4-Nitro-D-Phenylalanine | 4-Nitro-D-Homophenylalanine |
| Abbreviation | D-Phe(4-NO | D-hPhe(4-NO |
| Side Chain | 4-Nitrobenzyl | 4-Nitrophenethyl |
| Spacer Length | 1 Methylene ( | 2 Methylenes ( |
| Molecular Weight | 210.19 g/mol | 224.21 g/mol |
| Formula | C | C |
| CAS (L-isomer ref) | 207591-86-4 (L) / 56613-61-7 (D-hydrate) | 705919-70-6 (L-isomer ref) |
| Electronic Effect | Strong | Weakened |
| Rotatable Bonds | 2 (Side chain) | 3 (Side chain) |
Structural Visualization
Synthetic Pathways & Availability[2]
The synthesis of 4-Nitro-D-Phe is often achieved via direct nitration (though regioselectivity is poor) or enzymatic resolution. In contrast, 4-Nitro-D-Homophe requires specific homologation strategies, making it a higher-value, often custom-synthesized building block.
Synthesis Logic
-
4-Nitro-D-Phe: Typically synthesized via the Erlenmeyer azlactone synthesis followed by chiral resolution, or alkylation of a glycine equivalent with 4-nitrobenzyl bromide.
-
4-Nitro-D-Homophe: Cannot be made by simple nitration of Homophe due to side reactions. It is best synthesized via Asymmetric Alkylation of a glycine enolate equivalent (e.g., Ni(II)-BPB complex or Schöllkopf auxiliary) using 1-(2-bromoethyl)-4-nitrobenzene .
Mechanistic Implications in Drug Design (SAR)
The choice between these two analogs is rarely arbitrary. It is a strategic probe of the receptor binding pocket's depth and electronic requirements.
A. The "Reach" Hypothesis
-
4-Nitro-D-Phe: Rigidly positions the nitro group close to the peptide backbone. Ideal for interactions with surface-level residues or shallow pockets.
-
4-Nitro-D-Homophe: The "phenethyl" arm allows the nitro group to dive deeper into hydrophobic pockets (e.g., GPCR transmembrane domains). The extra flexibility allows the aromatic ring to adopt "edge-to-face" interactions that are sterically forbidden for the shorter Phe analog.
B. Electronic Insulation
The nitro group is a strong electron-withdrawing group (EWG).
-
In 4-Nitro-D-Phe , the EWG is closer to the
-amine, significantly lowering its pKa (making the amine less nucleophilic during synthesis). -
In 4-Nitro-D-Homophe , the extra methylene acts as an insulator (
-bond attenuation). The electronic effect on the backbone is dampened, making the electronic properties of the backbone amide more similar to native Phenylalanine.
C. Precursor Utility (The "Masked" Amine)
Both molecules are frequently used as precursors for 4-Amino-D-Phe or 4-Amino-D-Homophe (via reduction).
-
Application: This is critical in GnRH antagonists (e.g., Degarelix derivatives) where a basic amine is required on the side chain to form salt bridges.
-
Selection Rule: If the target salt bridge partner (e.g., an Asp or Glu residue on the receptor) is deep within the pocket, use the Homophe derivative to extend the reach of the amine.
Experimental Protocols
Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS)
Note: The nitro group is stable to standard Fmoc deprotection (Piperidine) and TFA cleavage.
Reagents:
-
Fmoc-4-Nitro-D-Phe-OH OR Fmoc-4-Nitro-D-Homophe-OH (3.0 equiv)
-
HATU (2.9 equiv)
-
DIEA (6.0 equiv)
-
DMF (Solvent)
Step-by-Step:
-
Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.
-
Activation: Dissolve the Fmoc-amino acid and HATU in minimal DMF. Add DIEA. Activate for 30-60 seconds (pre-activation is crucial for sterically bulky NCAAs).
-
Coupling: Add activated mixture to resin. Shake at room temperature for 60 minutes.
-
Monitoring: Perform a Kaiser test. 4-Nitro-D-Phe couples efficiently. 4-Nitro-D-Homophe may require double coupling due to increased degrees of freedom causing steric sweep.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: On-Resin Reduction (Nitro to Amino)
Use this if the Nitro group is a "mask" for an amine.
Reagents:
-
Tin(II) Chloride Dihydrate (SnCl
·2H O) (10 equiv) -
DMF (Solvent)
-
Trace Phenol (Scavenger)
Step-by-Step:
-
Preparation: Dissolve SnCl
in DMF (0.5 M solution). Solution should be clear. -
Reaction: Add solution to the Fmoc-protected peptide-resin (keep N-terminus protected to avoid side reactions).
-
Incubation: Shake for 2 x 2 hours at Room Temperature.
-
Wash: Wash extensively with DMF, then MeOH, then DMF to remove tin salts.
-
Validation: Cleave a micro-sample. The mass shift will be -30 Da (conversion of -NO
[46] to -NH [16]).
References
-
Chem-Impex International. "4-Nitro-D-phenylalanine monohydrate Product Page." Catalog No. 02682. Accessed Oct 2025. Link
-
Sigma-Aldrich. "4-Nitro-L-phenylalanine monohydrate." Product Specification. Accessed Oct 2025. Link
-
PubChem. "(S)-2-amino-4-phenylbutanoic acid (L-Homophenylalanine)."[1] National Library of Medicine. Accessed Oct 2025. Link
-
BOC Sciences. "Differentiation of Beta-Amino Acids and Homologs." Technical Guide. Accessed Oct 2025.
-
ChemicalBook. "(S)-4-Nitro-homophenylalanine CAS 705919-70-6." Product Database. Accessed Oct 2025. Link
Sources
Technical Monograph: 4-Nitro-D-Homophenylalanine in Peptidomimetic Design
Executive Summary & Structural Definition
4-Nitro-D-homophenylalanine is a non-canonical amino acid derivative characterized by the extension of the phenylalanine side chain by one methylene unit (homologation) and the para-substitution of a nitro group on the phenyl ring.
In the context of drug development and peptide engineering, this compound serves two critical roles:
-
Structural Probe: The extended side chain (
) imparts unique conformational flexibility, allowing the phenyl ring to access binding pockets unreachable by standard phenylalanine. -
Electronic & Photophysical Tool: The nitro group (
) acts as a strong electron-withdrawing group (EWG), altering the -stacking potential of the aromatic ring. It also functions as a highly efficient fluorescence quencher (e.g., for Tryptophan or Fluorophores) in FRET studies.
Critical Nomenclature Distinction:
Researchers must distinguish between the
Physicochemical Profile
The following data differentiates the theoretical
Table 1: Comparative Physicochemical Data
| Property | 4-Nitro-D-Homophenylalanine ( | 4-Nitro-D- |
| IUPAC Name | (2R)-2-amino-4-(4-nitrophenyl)butanoic acid | (3R)-3-amino-4-(4-nitrophenyl)butanoic acid |
| CAS Number | Not Widely Assigned (Custom Synthesis)* | 331763-78-1 (as HCl salt) |
| Molecular Formula | ||
| Molecular Weight | 224.21 g/mol | 224.21 g/mol (Free Base) / 260.68 (HCl) |
| Stereochemistry | D-Configuration ( | D-Configuration ( |
| pKa (approx) | ||
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | Soluble in Water (as HCl salt), DMSO |
*Note: The parent D-Homophenylalanine has CAS 82795-51-5.[1][2] The 4-nitro derivative is typically synthesized de novo or obtained via custom synthesis services.
Synthetic Methodology
The synthesis of 4-Nitro-D-homophenylalanine requires stereoselective control to establish the D-configuration. Two primary routes are employed depending on the target isomer (
Route A: Asymmetric Alkylation (Target: -Isomer)
This protocol utilizes a chiral auxiliary (e.g., Myers' pseudoephedrine or Schöllkopf bis-lactim ether) to direct the alkylation of a glycine equivalent with 4-nitrophenethyl bromide.
Protocol Steps:
-
Precursor Preparation: Synthesis of 4-nitrophenethyl bromide from 4-nitrophenethyl alcohol via Appel reaction (
, ). -
Enolate Formation: Deprotonation of the chiral glycine imine (e.g., Ni(II)-complex of glycine Schiff base) using a strong base (LDA or KOtBu) at -78°C.
-
Alkylation: Slow addition of 4-nitrophenethyl bromide. The chiral auxiliary sterically blocks one face, ensuring
-configuration (D-form). -
Hydrolysis: Acidic hydrolysis (1N HCl) releases the free amino acid and recycles the chiral auxiliary.
Route B: Arndt-Eistert Homologation (Target: -Isomer)
This route converts 4-nitro-D-phenylalanine directly into its
Protocol Steps:
-
Activation: React Fmoc-4-nitro-D-Phe-OH with isobutyl chloroformate to form the mixed anhydride.
-
Diazotization: Treatment with diazomethane (
) generates the -diazoketone. -
Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane yields the
-amino acid with retention of configuration.
Visualization: Synthetic Pathways
Caption: Comparative synthetic workflows for generating the Alpha-isomer (via alkylation) versus the Beta-isomer (via homologation).
Applications in Drug Discovery[3][4][5][6]
Peptidomimetic Design
Incorporating 4-Nitro-D-homophenylalanine into peptide backbones introduces a "gamma-turn" constraint. The extra methylene group allows the side chain to fold back, potentially stabilizing secondary structures that mimic protein loops.
-
Mechanism: The D-stereochemistry induces a reverse turn, while the extended side chain permits the nitrophenyl group to reach deep hydrophobic pockets (e.g., in GPCRs or Proteases) that are inaccessible to standard Phenylalanine.
Fluorescence Quenching (FRET)
The 4-nitro group is a potent quencher of fluorescence.
-
Application: It is used as a non-fluorescent acceptor in FRET pairs with Tryptophan or fluorophores (e.g., EDANS).
-
Workflow:
-
Synthesize a peptide substrate containing a fluorophore at the N-terminus and 4-Nitro-D-homophenylalanine at the cleavage site.
-
In the intact peptide, fluorescence is quenched.
-
Upon enzymatic cleavage, the quencher diffuses away, restoring fluorescence. This allows for real-time monitoring of protease activity.
-
Precursor for Cross-Linking
The nitro group can be selectively reduced to an amine (
Visualization: Structure-Activity Relationship (SAR)
Caption: Functional mapping of structural features to specific pharmacological and analytical applications.
Analytical Characterization
To validate the identity of 4-Nitro-D-homophenylalanine, the following analytical signatures should be observed:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna).
-
Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Retention Time: Will elute later than 4-Nitro-D-Phenylalanine due to increased hydrophobicity from the extra methylene group.
-
Detection: UV at 280 nm (aromatic) and ~254 nm (nitro group absorbance).
-
-
Mass Spectrometry (ESI-MS):
-
Positive Mode:
. -
Fragmentation: Loss of
group may be observed ( ).
-
-
Proton NMR (
-NMR, 400 MHz, DMSO- ):- 8.15 (d, 2H): Protons ortho to nitro group.
- 7.45 (d, 2H): Protons meta to nitro group.
-
3.8-4.0 (m, 1H):
-proton. -
2.6-2.8 (m, 2H):
-protons (benzylic). -
1.9-2.1 (m, 2H):
-protons (unique to homophenylalanine).
References
-
PubChem. (2025).[3][4] D-Homophenylalanine (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.
Sources
Unnatural amino acids with nitro-aromatic side chains
An In-Depth Technical Guide to Unnatural Amino Acids with Nitro-Aromatic Side Chains
For the Researcher, Scientist, and Drug Development Professional
The introduction of unnatural amino acids (Uaas) into proteins represents a significant leap in chemical biology and drug discovery, allowing for the precise installation of novel chemical functionalities.[1][2][3] Among the diverse array of Uaas, those bearing nitro-aromatic side chains have emerged as particularly versatile tools. The unique electronic and photochemical properties of the nitro group have enabled a wide range of applications, from fluorescently labeling proteins in living cells to creating light-activatable drugs and probing enzyme mechanisms.[4][5][6] This guide provides a comprehensive overview of the synthesis, genetic incorporation, and cutting-edge applications of nitro-aromatic Uaas, offering both foundational knowledge and practical insights for researchers in the field.
The Chemistry and Synthesis of Nitro-Aromatic Unnatural Amino Acids
The synthesis of nitro-aromatic Uaas can be approached through both traditional organic synthesis and biosynthetic methods. Chemical synthesis offers the flexibility to create a wide variety of structures, while biosynthetic routes are being explored for more sustainable and in-cell production.[1][7]
Chemical Synthesis:
A common strategy for synthesizing nitro-aromatic amino acids involves the nitration of aromatic amino acid precursors.[8] For example, para-nitro-L-phenylalanine (pN-Phe) can be synthesized through the nitration of L-phenylalanine. Other methods include the use of multicomponent reactions, such as the Strecker synthesis, which can be adapted to produce a variety of unnatural amino acids, though it has drawbacks like the use of toxic reagents.[9] More recent advancements have focused on developing safer and more efficient synthetic routes.[9][10]
Biosynthesis:
Metabolic engineering has enabled the de novo biosynthesis of some Uaas, including p-nitro-phenylalanine, within host organisms like E. coli.[7][11][12] This approach leverages the cell's own metabolic pathways, starting from simple carbon sources, to produce the desired Uaa.[7][11] By coupling the biosynthetic pathway with the genetic machinery for Uaa incorporation, it is possible to create autonomous systems for producing proteins containing nitro-aromatic residues.[7][12]
Genetic Incorporation of Nitro-Aromatic Uaas into Proteins
The site-specific incorporation of Uaas into proteins is achieved through a technique called genetic code expansion.[3][11][13] This powerful method involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for the unnatural amino acid.[13][14]
The key components for genetic code expansion are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[13][15] This aaRS/tRNA pair must function independently of the host cell's endogenous translational machinery.[13] The orthogonal aaRS is engineered to specifically recognize and charge the unnatural amino acid onto the orthogonal tRNA. This charged tRNA then delivers the Uaa to the ribosome, where it is incorporated into the growing polypeptide chain at the position specified by the reassigned codon.[13][15]
Experimental Workflow: Genetic Incorporation of a Nitro-Aromatic Uaa
The following diagram outlines a typical workflow for the site-specific incorporation of a nitro-aromatic Uaa into a target protein in E. coli.
Caption: Workflow for Genetic Code Expansion.
Detailed Protocol: Site-Specific Incorporation of p-Nitro-L-phenylalanine (pN-Phe)
-
Plasmid Preparation:
-
Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.
-
Obtain or construct a second plasmid expressing the engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA specific for pN-Phe.[13]
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain with both the target plasmid and the synthetase plasmid.
-
-
Protein Expression:
-
Grow the transformed cells in a minimal medium to a specified optical density.
-
Induce protein expression and supplement the culture medium with the pN-Phe unnatural amino acid.
-
-
Purification and Verification:
-
Harvest the cells and purify the target protein using standard chromatographic techniques.
-
Verify the successful incorporation of pN-Phe by mass spectrometry.
-
Applications of Nitro-Aromatic Unnatural Amino Acids
The unique properties of the nitro-aromatic side chain have led to a diverse range of applications in research and drug development.
Fluorescent Probes for Hypoxia Imaging
Certain nitro-aromatic compounds exhibit "off-on" fluorescence.[4] The nitro group acts as a quencher of fluorescence.[4] Under hypoxic (low oxygen) conditions, such as those found in solid tumors, cellular reductases can reduce the nitro group to an amino group.[4] This conversion restores fluorescence, making these molecules valuable as probes for imaging hypoxic tissues.[4] When incorporated into proteins, these Uaas can serve as site-specific sensors of the local cellular environment.
Photocleavable Probes and Protein Control
The ortho-nitrobenzyl group is a well-known photocleavable protecting group.[5][16][17][18] When exposed to UV light, it undergoes a photochemical rearrangement that leads to cleavage of a linked molecule.[5][17] By incorporating a Uaa with an o-nitrobenzyl side chain, it is possible to create proteins that can be cleaved at a specific site upon light exposure.[5] This allows for precise spatial and temporal control over protein function.[5] Similarly, the nitrobenzyl group can be used to "cage" the side chain of an amino acid, rendering it inactive until released by light.[2]
Caption: Photocleavage of a Protein Backbone.
Enzyme Inhibition and Mechanistic Probes
Nitro-aromatic amino acids have been shown to act as inhibitors of certain enzymes.[6] For instance, some 2-nitroaryl-substituted amino acids are competitive inhibitors of nitric oxide synthase (NOS).[6] The electron-withdrawing nature of the nitro group can alter the binding affinity and reactivity of the amino acid within an enzyme's active site, making these Uaas useful tools for studying enzyme mechanisms and for designing novel inhibitors.
Bioorthogonal Chemistry and Crosslinking
While the nitro group itself is not typically used in bioorthogonal reactions, its presence can influence the reactivity of other functional groups on the aromatic ring. Furthermore, the reduction of the nitro group to an amine provides a handle for subsequent bioorthogonal ligation reactions. Additionally, some nitro-aromatic Uaas can function as photo-crosslinkers, allowing for the covalent trapping of protein-protein interactions upon light activation.[19][20]
Quantitative Data Summary
| Application | Key Feature of Nitro-Aromatic Uaa | Example Uaa | Detection/Activation | Ref. |
| Hypoxia Imaging | Fluorescence quenching by nitro group, restored upon reduction | BODIPY-based probe with nitro group | Fluorescence "turn-on" | [4] |
| Photocleavage | ortho-nitrobenzyl photochemistry | 2-Nitrophenylalanine | UV light (e.g., 365 nm) | [5] |
| Enzyme Inhibition | Competitive binding in active site | 2-Nitroaryl-substituted amino acids | Inhibition of enzyme activity | [6] |
Challenges and Future Perspectives
Despite their utility, the use of nitro-aromatic Uaas is not without challenges. The efficiency of genetic incorporation can be low, and the potential toxicity of nitro-aromatic compounds needs to be carefully considered, especially for in vivo applications.[14][21] Future research will likely focus on improving the efficiency and specificity of the orthogonal translation systems and on developing new nitro-aromatic Uaas with enhanced properties, such as red-shifted fluorescence for deeper tissue imaging and improved biocompatibility. The continued development of both chemical and biosynthetic routes to these valuable molecules will undoubtedly expand their role in basic research and therapeutic development.[7][9]
References
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
- Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH.
- A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. (2025). bioRxiv.
- Genetic Code Expansion. Addgene.
- Genetic Code Expansion: Recent Developments and Emerging Applic
- Recent Development of Genetic Code Expansion for Posttranslational Modific
- Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. PubMed.
- Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing.
- Incorporation of synthetic amino acids into proteins
- Engineers create bacteria that can synthesize an unn
- Highlights in synthesis - unnatural amino acids. (2024).
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023).
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Bioorganic & Medicinal Chemistry Letters.
- Photocleavable nitrobenzyl-protein conjug
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. (2025). Bitesize Bio.
- Unn
- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013). Biotechnology Journal.
- Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applic
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
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- 4. mdpi.com [mdpi.com]
- 5. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli | bioRxiv [biorxiv.org]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Engineers create bacteria that can synthesize an unnatural amino acid | EurekAlert! [eurekalert.org]
- 13. addgene.org [addgene.org]
- 14. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. Photocleavable nitrobenzyl-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fizyka.umk.pl [fizyka.umk.pl]
- 20. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 21. svedbergopen.com [svedbergopen.com]
Stereochemical properties of D-homophenylalanine derivatives
An In-Depth Technical Guide to the Stereochemical Properties of D-Homophenylalanine Derivatives
Introduction: The Significance of a Single Carbon
In the landscape of non-canonical amino acids, homophenylalanine—an analogue of phenylalanine with a single additional methylene group in its side chain—holds a position of particular importance for medicinal chemists and drug developers.[1] Its structural similarity to its proteinogenic counterpart allows it to be recognized by biological systems, yet the added length and flexibility of the ethyl-phenyl side chain introduce profound changes in molecular conformation and interaction.[1][2] This guide focuses specifically on the stereochemical properties of D-homophenylalanine (D-hPhe) , the (R)-enantiomer of this intriguing molecule.
Chirality is fundamental to biology. The specific three-dimensional arrangement of atoms in a molecule dictates its ability to interact with the chiral environment of enzymes, receptors, and other proteins. While L-amino acids form the primary building blocks of life, their D-enantiomers are invaluable tools in pharmaceutical design.[3][4][5] The incorporation of D-amino acids, such as D-homophenylalanine, into peptide-based therapeutics can dramatically enhance metabolic stability by conferring resistance to proteolytic degradation.[6] Furthermore, the precise stereochemistry of D-hPhe derivatives is a critical determinant of their pharmacological activity, influencing receptor binding affinity, selectivity, and overall therapeutic efficacy.[7][8] This guide provides a comprehensive overview of the synthesis, analysis, and application of D-homophenylalanine derivatives, with a focus on the pivotal role of stereochemistry.
Part 1: Stereoselective Synthesis & Chiral Resolution
The production of enantiomerically pure D-homophenylalanine is the first critical step in its application. Researchers can achieve this through two primary strategies: direct asymmetric synthesis, which creates the desired enantiomer selectively, or the resolution of a racemic mixture.
Asymmetric Synthesis: Building the Chiral Center
Asymmetric synthesis aims to produce a single enantiomer from a prochiral precursor, offering an elegant and often more efficient route than resolution.
-
Biocatalytic Methods: Enzymes are exquisitely stereoselective catalysts. Engineered D-amino acid dehydrogenases (DAPDGs) and D-amino acid transaminases (DAATs) have emerged as powerful tools for the asymmetric synthesis of D-amino acids.[3][4][5] These enzymes can convert a prochiral α-keto acid (2-oxo-4-phenylbutyric acid) into D-homophenylalanine with high yield and exceptional enantiomeric excess (>99%).[4][5] The use of engineered biocatalysts represents a green and highly efficient approach for industrial-scale production.[3][9]
-
Chemical Methods: Asymmetric phase-transfer catalysis provides a robust chemical route. Using a chiral catalyst, such as a Cinchona alkaloid derivative, it is possible to perform an asymmetric α-alkylation of a glycine Schiff base with a suitable benzyl bromide derivative.[10] The choice of the pseudoenantiomeric catalyst dictates whether the (R)- or (S)-enantiomer is formed, allowing for precise stereochemical control.[10]
Chiral Resolution: Separating the Mirror Images
Resolution begins with a racemic mixture (an equal mixture of D- and L-homophenylalanine) and separates the two enantiomers.
-
Enzymatic Kinetic Resolution: This is one of the most widely used and effective methods. It leverages an enzyme that selectively acts on only one enantiomer in the racemic mixture. For instance, the enzyme Alcalase can selectively hydrolyze the L-enantiomer of N-acetyl-DL-homophenylalanine ethyl ester.[11][12][13][14] This leaves the unreacted N-acetyl-D-homophenylalanine ethyl ester, which can then be isolated and deprotected to yield pure D-homophenylalanine. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.
-
Diastereomeric Salt Formation: This classical chemical technique involves reacting the racemic homophenylalanine with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[15] Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[15]
-
Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be scaled up to separate enantiomers preparatively.[16][17][18] While often more expensive, this method can provide very high enantiomeric purity.
Part 2: Analytical Verification of Stereochemical Purity
Once a single enantiomer has been synthesized or isolated, its purity must be rigorously verified. The primary metric for this is enantiomeric excess (ee), which quantifies how much more of one enantiomer is present compared to the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this determination.
Principle of Chiral HPLC
Chiral HPLC relies on a chiral stationary phase (CSP) packed into the chromatography column. The CSP is itself an enantiomerically pure substance that creates a chiral environment. As the racemic mixture passes through the column, the D- and L-enantiomers form transient diastereomeric complexes with the CSP. Because these complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other elutes more quickly.[16][17][18][19] This difference in retention time allows for the separation and quantification of each enantiomer.
Sources
- 1. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
- 2. scilit.com [scilit.com]
- 3. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Guide: Stereoselective Synthesis of 4-Nitro-D-homophenylalanine
This guide details the stereoselective synthesis of 4-Nitro-D-homophenylalanine (also known as (R)-2-amino-4-(4-nitrophenyl)butanoic acid). The protocol prioritizes the Schöllkopf Bis-Lactim Ether method , selected for its high enantiomeric excess (ee >95%), scalability, and the commercial availability of the required chiral auxiliary derived from inexpensive L-Valine.
Executive Summary
-
Target Molecule: 4-Nitro-D-homophenylalanine (D-4-NO₂-Hph).
-
Primary Application: Non-canonical amino acid for GnRH antagonists, peptidomimetics, and protease inhibitors.
-
Synthetic Strategy: Asymmetric alkylation of the Schöllkopf bis-lactim ether (derived from L-Valine) with 4-nitrophenethyl bromide.
-
Key Advantage: This route utilizes the "chiral economy" of the Schöllkopf method: using the inexpensive (S)-auxiliary (from L-Valine) yields the (R)-product (D-amino acid) due to trans-selective alkylation.
Strategic Pathway Analysis
The synthesis of D-homophenylalanine derivatives presents two challenges: controlling the stereocenter (D-configuration) and installing the homophenyl side chain.
-
Why Schöllkopf? Unlike enzymatic resolution (which requires specific acylases and loses 50% of material) or Evans alkylation (which often requires oxazolidinone cleavage conditions that can be harsh), the Schöllkopf method offers mild hydrolysis and direct access to the D-isomer using the naturally occurring L-Valine auxiliary.
-
Why 4-Nitrophenethyl Bromide? Direct nitration of D-homophenylalanine yields a difficult-to-separate mixture of ortho/para isomers. Using the pre-nitrated electrophile (4-nitrophenethyl bromide ) guarantees 100% regioselectivity for the 4-nitro position.
Reaction Logic Diagram
Caption: Logical flow of the Schöllkopf asymmetric synthesis. The (S)-isopropyl group directs the incoming electrophile to the opposite face, generating the (R)-stereocenter.
Materials & Equipment
| Reagent/Material | Specification | Role | CAS No. |
| Schöllkopf Reagent | (3S)-3,6-dihydro-2,5-dimethoxy-3-(1-methylethyl)pyrazine | Chiral Auxiliary | 72748-35-7 |
| 4-Nitrophenethyl bromide | >98% Purity | Electrophile | 5339-26-4 |
| n-Butyllithium | 1.6 M or 2.5 M in Hexanes | Base | 109-72-8 |
| THF | Anhydrous, inhibitor-free | Solvent | 109-99-9 |
| Hydrochloric Acid | 0.25 N (Standardized) | Hydrolysis Agent | 7647-01-0 |
Step-by-Step Experimental Protocol
Phase 1: Metallation and Asymmetric Alkylation
Objective: Generate the enolate of the chiral auxiliary and couple it with the electrophile.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.
-
Solvation: Charge the flask with Schöllkopf Reagent (1.0 eq, e.g., 1.84 g, 10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.1 eq, 11 mmol) dropwise via syringe over 15 minutes.
-
Observation: The solution typically turns yellow/orange, indicating enolate formation.
-
Critical Control: Stir at -78°C for 30 minutes to ensure complete metallation.
-
-
Alkylation: Dissolve 4-nitrophenethyl bromide (1.1 eq, 2.53 g, 11 mmol) in minimal anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture at -78°C.
-
Mechanistic Note: The bulky isopropyl group at C-3 blocks the "top" face. The electrophile approaches from the "bottom" (trans to the isopropyl group), establishing the (R)-configuration at the new C-6 center.
-
-
Reaction Progression: Stir at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C over 4 hours. Stir at 0°C for an additional 2 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting auxiliary spot should disappear.
-
Phase 2: Quench and Isolation of Adduct
-
Quench: Quench the reaction by adding saturated NH₄Cl solution (20 mL) and water (20 mL).
-
Extraction: Extract the aqueous layer with Diethyl Ether or EtOAc (3 x 50 mL).
-
Drying: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification (Optional but Recommended): Flash chromatography on silica gel (Hexane/EtOAc 9:1) to isolate the pure alkylated intermediate (3S, 6R)-3-isopropyl-6-(4-nitrophenethyl)-2,5-dimethoxy-3,6-dihydropyrazine .
Phase 3: Hydrolysis to 4-Nitro-D-homophenylalanine Methyl Ester
Objective: Cleave the bis-lactim ether ring to release the amino acid ester and the valine ester.
-
Hydrolysis: Dissolve the purified intermediate in THF (20 mL) and add 0.25 N HCl (40 mL, ~2 eq per methoxy group).
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Monitoring: The reaction is complete when the intermediate is consumed (TLC).
-
-
Workup: Concentrate the mixture to remove THF. The aqueous residue contains the hydrochloride salts of 4-Nitro-D-homophenylalanine methyl ester and L-Valine methyl ester .
-
Separation:
-
Basify the aqueous solution to pH ~9 with concentrated NH₄OH.
-
Extract with CHCl₃ or DCM (3 x 30 mL). The amino acid esters transfer to the organic phase.
-
Distillation/Chromatography: Separation of the target ester from L-Valine methyl ester can be achieved via fractional distillation (high vacuum) or column chromatography (DCM/MeOH gradient), as their boiling points and polarities differ significantly due to the nitro-homophenyl group.
-
Alternative: If the free acid is desired, perform a stronger acid hydrolysis (6N HCl, reflux) to convert the ester directly to the zwitterionic amino acid, then separate via ion-exchange chromatography (Dowex 50W).
-
Quality Control & Validation
| Parameter | Expected Result | Method |
| Appearance | Pale yellow solid/powder | Visual |
| Stereochemistry | (R)-Configuration (D-isomer) | Chiral HPLC or Optical Rotation |
| Enantiomeric Excess | > 95% ee | Chiral HPLC (e.g., Chiralpak AD-H) |
| ¹H NMR (Diagnostic) | Multiplet at ~2.0-2.2 ppm (homo-CH₂), Triplet/dd at ~3.5 ppm (alpha-H), Aromatics 7.4/8.1 ppm (AA'BB' system) | 400 MHz NMR in CDCl₃ or D₂O |
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Auxiliary. Angewandte Chemie International Edition.
-
Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (Discusses Schöllkopf auxiliary applications).
-
Chem-Impex. (2025). Product Data: 4-Nitro-D-beta-homophenylalanine. (Confirms commercial relevance and structure).
-
CymitQuimica. (2025). Product Data: 4-Nitrophenethyl bromide (CAS 5339-26-4).[2][4][5] (Precursor specifications).
Sources
Methodological & Application
Technical Guide: Strategic Incorporation of 4-Nitro-D-Homophenylalanine into Bioactive Peptides
This guide details the strategic incorporation of 4-Nitro-D-Homophenylalanine (4-NO₂-D-Hph) into bioactive peptides.[1] It addresses the structural nuances, solid-phase peptide synthesis (SPPS) protocols, and post-synthetic modifications required to leverage this non-canonical amino acid (ncAA) for enhanced proteolytic stability and electronic tuning.
Executive Summary & Molecule Profile[2]
The incorporation of 4-Nitro-D-Homophenylalanine combines three distinct structural modifications into a single residue, offering a powerful tool for peptidomimetic drug design:
-
Homologation (Homo): The addition of a methylene group (-CH₂-) to the side chain (creating a phenethyl group) extends the aromatic ring's reach, altering receptor binding pockets and increasing local hydrophobicity.[1]
-
Stereochemistry (D-Isomer): Induces specific conformational constraints (often favoring
-turns) and confers resistance to endogenous proteases.[1] -
Electronic Modification (4-Nitro): The para-nitro group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the aromatic ring (enhancing
- stacking with electron-rich residues) and serving as a spectroscopic probe (quencher) or a latent amine precursor.[1]
Structural Definition
It is critical to distinguish between the
-
-4-Nitro-D-Homophenylalanine (Target): An
-amino acid with a 4-nitrophenethyl side chain.[1]-
Formula:
(Side chain: )[1]
-
-
-4-Nitro-D-Homophenylalanine: A
-amino acid (backbone extension).[1]-
Note: While the
-variant (e.g., CAS 269398-78-9) is more commonly available in catalogs, this guide focuses on the -variant protocol, which is the direct homolog of Phenylalanine used in side-chain optimization.
-
Pre-Synthesis Considerations
Reagent Sourcing & Handling
-
Building Block: Fmoc-4-Nitro-D-Homophe-OH.[1]
-
Solubility: The nitro group increases polarity slightly compared to Hph, but the extended alkyl chain maintains high hydrophobicity. Dissolve in DMF or NMP; avoid DCM for stock solutions to prevent precipitation during coupling.[1]
-
Storage: Store at +2°C to +8°C, desiccated. The nitro group is stable to light but hygroscopic.
Resin Selection
-
C-Terminal Amides: Use Rink Amide MBHA resin (Loading 0.5–0.7 mmol/g).[1] The lower loading is preferred to reduce aggregation, as the bulky homophenylalanine side chain can induce steric clash between growing chains.
-
C-Terminal Acids: Use Wang resin or 2-Chlorotrityl Chloride (2-CTC) resin . 2-CTC is recommended to prevent diketopiperazine (DKP) formation if the ncAA is at the C-terminus or penultimate position.[1]
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
This protocol utilizes Fmoc chemistry.[1][2][3] The critical challenge is the coupling efficiency due to the steric bulk of the homophenylalanine side chain.
Standard SPPS Cycle (Automated or Manual)[1]
| Step | Reagent | Duration | Notes |
| 1. Swelling | DMF | 30 min | Essential for solvation. |
| 2. Deprotection | 20% Piperidine in DMF (v/v) | 2 x 10 min | Standard Fmoc removal.[1] |
| 3. Wash | DMF | 5 x 1 min | Thorough washing is critical.[1] |
| 4. Coupling | Activated Fmoc-AA | 60-120 min | See detailed coupling logic below. |
| 5. Wash | DMF | 5 x 1 min | Remove excess reagents. |
| 6.[1] Capping | Acetic Anhydride / DIPEA / DMF | 10 min | Permanently block unreacted amines.[1] |
Critical Step: Coupling 4-Nitro-D-Homophe
The extended side chain creates a "sweeping volume" that can hinder access to the N-terminal amine.[1] Standard HBTU/DIPEA coupling may result in deletion sequences.[1]
Recommended Coupling System:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure .[1]
-
Stoichiometry: 3-4 equivalents of AA : 3.8 eq Activator : 8 eq Base (DIPEA).[1]
-
Solvent: DMF (anhydrous).[1]
-
Double Coupling: Highly recommended.[1] Perform the coupling twice (2 x 45 min) rather than one long reaction.
Protocol:
-
Dissolve Fmoc-4-Nitro-D-Homophe-OH (4 eq) and HATU (3.8 eq) in minimal dry DMF.
-
Add DIPEA (8 eq) immediately before adding to the resin.[1]
-
Shake/vortex for 45 minutes at Room Temperature.
-
Drain and repeat with fresh reagents.[1]
-
Kaiser Test: Verify completeness. If blue (positive), perform a third coupling with HOAt additive.[1]
Cleavage from Resin
The nitro group is stable under standard acidic cleavage conditions.
Post-Synthetic Modification: Nitro Reduction (Optional)[1]
If the 4-Nitro group is intended as a "masked" amine (to generate 4-amino-D-homophe for fluorescent labeling or crosslinking), it can be reduced on-resin prior to cleavage.[1]
On-Resin Reduction Protocol (SnCl₂ Method):
-
Complete peptide assembly (keep N-terminal Fmoc on to prevent side reactions).[1]
-
Wash resin with DMF.[1]
-
Prepare 2M
in DMF. -
Add solution to resin and shake for 2 x 2 hours at RT.
-
Wash extensively: DMF (5x), DMF/H2O (3x), THF (3x), DMF (5x).[1]
-
Note: Ensure all tin salts are removed (yellow/white precipitate) before proceeding.[1]
-
-
The Nitro group (
) is now an Aniline ( ).[1]
Visualization: Decision Logic & Workflow[1]
The following diagram illustrates the structural logic and the synthesis decision tree for incorporating this residue.
Caption: Decision tree for selecting the correct isomer and coupling strategy for 4-Nitro-D-Homophe incorporation.
Analytical Characterization
Verify the incorporation using HPLC and Mass Spectrometry.
-
HPLC: The nitro group imparts a distinct UV absorbance at ~270-280 nm (stronger than Phe) and often a shoulder at ~340 nm .[1] The peptide will elute later (more hydrophobic) than the parent Phe-peptide.
-
Mass Spectrometry (ESI):
Troubleshooting
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of the homophenylalanine side chain.[1] | Switch to HATU or PyAOP .[1] Increase temperature to 50°C (microwave assisted). |
| Racemization | Base-catalyzed proton abstraction during slow coupling.[1] | Use DIC/Oxyma (neutral pH activation) instead of basic uronium salts.[1] |
| Low Solubility | Hydrophobic aggregation of the peptide chain. | Use "Magic Mixture" solvent (DCM/DMF/NMP/1% Triton X) or PEG-based resins (ChemMatrix).[1] |
References
-
MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality. Retrieved from [Link][1]
-
National Institutes of Health (NIH). Solid-phase synthesis of peptide-4-nitroanilides.[1] Retrieved from [Link]
Sources
Reduction of 4-nitro group to amine in D-Homophe peptides
Application Note: Chemo-selective Reduction of 4-Nitro-D-Homophenylalanine Residues in Peptidomimetic Synthesis
Part 1: Executive Summary
This guide details the protocol for the reduction of the 4-nitro group (
We present two validated workflows:
-
Solid-Phase Peptide Synthesis (SPPS): A stannous chloride (
) mediated reduction compatible with Fmoc/tBu strategies. -
Solution-Phase Synthesis: A catalytic hydrogenation (
) protocol for protected peptide fragments.
Part 2: Scientific Context & Strategic Analysis
The Challenge: D-Homophe vs. D-Phe
While 4-nitro-phenylalanine is common, D-Homophenylalanine contains an additional methylene group (
-
Steric Implications: The extended side chain increases lipophilicity and hydrodynamic volume, potentially hindering reagent access in high-loading resins.
-
Electronic Isolation: The extra methylene insulates the chiral
-carbon from the electron-withdrawing nitro group. While this theoretically reduces the acidity of the -proton (lowering racemization risk compared to phenylglycine analogs), the D-configuration remains susceptible to epimerization under harsh basic conditions or elevated temperatures.
Method Selection Matrix
The choice of reduction method depends on the synthesis phase and the presence of sensitive residues (Met, Cys, Trp).
| Feature | Method A: Stannous Chloride ( | Method B: Catalytic Hydrogenation ( |
| Phase | Solid Phase (SPPS) (Preferred) | Solution Phase |
| Chemoselectivity | Excellent. Tolerates Met, Cys(Trt), Fmoc. | Poor. Risks reducing Cys-S-S-Cys or removing Cbz/Bzl. |
| Racemization Risk | Low (Acidic/Neutral conditions). | Low (if neutral), but Pd can chelate. |
| Throughput | High (Parallel synthesis compatible). | Low (Requires pressurized vessels/balloons). |
| Clean-up | Extensive washing required to remove Tin salts. | Filtration (Celite) to remove catalyst.[1] |
Part 3: Experimental Protocols
Protocol A: Solid-Phase Reduction (SnCl₂ / DMF)
The Industry Standard for Resin-Bound Peptides
Prerequisites:
-
Peptide assembled on Rink Amide or Wang resin.[2]
-
N-terminus should be Fmoc-protected or capped (acetylated) to prevent side reactions with the free N-term amine.
-
Target Residue: Fmoc-D-Homophe(4-NO2)-OH incorporated into the chain.
Reagents:
-
Stannous Chloride Dihydrate (
) – Freshness is critical. -
Dimethylformamide (DMF) – Peptide synthesis grade.
-
Dichloromethane (DCM).
Step-by-Step Workflow:
-
Resin Swelling:
-
Place the resin containing the nitro-peptide in a fritted reaction vessel.
-
Swell in DMF for 30 minutes. Drain.
-
-
Reagent Preparation (2M Solution):
-
Calculate the required amount of
(typically 10–20 equivalents relative to resin loading). -
Dissolve
in minimal DMF. -
Note: The solution may be slightly turbid; this is acceptable. Sonicate if necessary.[3]
-
-
Reaction:
-
Add the
solution to the resin. -
Shake gently at Room Temperature (20–25°C) for 2 to 4 hours .
-
Expert Tip: Do not heat. Heating increases the risk of cleaving acid-labile side-chain protectors (e.g., Trt on His/Cys) due to the slight acidity of the tin solution.
-
-
Washing (The Critical Step):
-
Validation (On-Resin):
-
Perform a Kaiser Test (Ninhydrin).
-
Result: The resin beads should turn Dark Blue (indicating the formation of the free aromatic amine
on the side chain). -
Note: If the N-terminus is Fmoc-protected, a positive Kaiser test confirms the side-chain reduction.
-
Protocol B: Solution-Phase Reduction (H₂ / Pd-C)
For Protected Fragments or Liquid Phase Peptidomimetics
Reagents:
-
10% Palladium on Carbon (Pd/C).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen gas (Balloon pressure).
Step-by-Step Workflow:
-
Setup:
-
Dissolve the peptide (0.1 mmol) in MeOH (5 mL).
-
Caution: If the peptide contains Methionine (Met) or Cysteine (Cys), this method is NOT recommended due to catalyst poisoning (Sulfur).
-
-
Catalyst Addition:
-
Add 10% Pd/C (10–20% by weight of the peptide).
-
Safety: Add the catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation:
-
Purge the flask with
gas (balloon). -
Stir vigorously at Room Temperature for 1–3 hours.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C.
-
Concentrate the filtrate in vacuo.
-
Part 4: Visualization & Logic
Figure 1: Reduction Pathway & Troubleshooting
Description: The stepwise reduction mechanism illustrating the critical "stall point" at the hydroxylamine intermediate, which results in a mass shift of -16 Da relative to the starting material.
Caption: Mechanistic pathway of nitro reduction. Incomplete reduction often stalls at the Hydroxylamine stage (Yellow), requiring re-treatment.
Figure 2: Method Selection Decision Tree
Description: A logic flow to assist researchers in selecting the correct protocol based on peptide composition.
Caption: Decision matrix for selecting SnCl2 vs. Catalytic Hydrogenation based on synthesis phase and sulfur content.
Part 5: Quality Control & Troubleshooting
Data Interpretation Table
Use this table to interpret LC-MS data during reaction monitoring.
| Species | Chemical Structure | Mass Shift ( | Action Required |
| Starting Material | 0 (Reference) | Continue Reaction | |
| Hydroxylamine | -16 Da | Incomplete. Re-treat with fresh | |
| Target Amine | -30 Da | Proceed to wash/cleavage. | |
| Azoxy Dimer | + (Variable Dimer) | Side reaction (rare in SPPS). Discard. |
Common Issues
-
Incomplete Reduction (Hydroxylamine Persistence):
-
Cause: Old
(oxidized) or insufficient swelling of D-Homophe containing resin. -
Fix: Use a fresh bottle of
. Repeat the reaction for 4 hours at 35°C (mild heat).
-
-
Precipitation on Resin:
-
Cause: Formation of Tin-Hydroxide complexes.
-
Fix: Ensure the DMF/Water (1:1) wash step is performed rigorously. The water is necessary to solubilize the inorganic salts.
-
Part 6: References
-
Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions and Mechanisms. Available at: [Link]
-
Thieme Connect. (2009). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines. Science of Synthesis. Available at: [Link]
Sources
The Nitro-Advantage: A Guide to Using 4-Nitro-L-phenylalanine as a Precision Spectroscopic Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
In the intricate world of molecular biology and drug discovery, the ability to observe and quantify the subtle dance of proteins and other biomolecules is paramount. This guide provides an in-depth exploration of 4-Nitro-L-phenylalanine (pNO2-Phe), a non-canonical amino acid that serves as a versatile and powerful spectroscopic probe. Its unique photophysical properties, particularly the nitro functional group, offer a distinct advantage for elucidating molecular structure, dynamics, and interactions. This application note will detail the theoretical underpinnings, practical considerations, and step-by-step protocols for leveraging pNO2-Phe in your research, empowering you to gain deeper insights into complex biological systems.
Introduction: The Power of a Nitro Group in a Crowded Cellular World
Standard spectroscopic techniques often face limitations in complex biological milieu due to spectral overlap from intrinsic fluorophores and chromophores. The introduction of a unique spectroscopic handle, such as the nitro group of 4-Nitro-L-phenylalanine, provides a clear window into specific molecular events. The para-nitro substitution on the phenyl ring of phenylalanine endows this unnatural amino acid with distinct spectroscopic characteristics that make it an invaluable tool for researchers.[1]
The primary advantages of using 4-Nitro-L-phenylalanine as a spectroscopic probe include:
-
A Sensitive Infrared (IR) Reporter: The symmetric stretching frequency of the nitro group is highly sensitive to the local electrostatic environment, making it an excellent probe for monitoring changes in protein conformation, hydration, and ligand binding.[2][3]
-
An Efficient Fluorescence Quencher: The nitroaromatic moiety acts as a potent quencher of fluorescence, enabling the design of sensitive assays for protease activity, protein-protein interactions, and conformational changes through techniques like Fluorescence Resonance Energy Transfer (FRET).[4]
-
Minimal Structural Perturbation: As an amino acid analog, pNO2-Phe can be incorporated into peptides and proteins with minimal disruption to the overall structure and function, ensuring that the observed spectroscopic changes are representative of the native biological processes.
This guide will delve into the practical applications of these properties, providing you with the knowledge and protocols to effectively implement 4-Nitro-L-phenylalanine in your experimental designs.
Physicochemical and Spectroscopic Properties of 4-Nitro-L-phenylalanine
A thorough understanding of the fundamental properties of pNO2-Phe is crucial for its successful application as a spectroscopic probe.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [5] |
| Molecular Weight | 210.19 g/mol | [6] |
| Appearance | White to light yellow powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| Absorption Maximum (λmax) | ~275 nm (in aqueous solution) | [8] |
| Molar Extinction Coefficient (ε) | ~9,550 M⁻¹cm⁻¹ at 275 nm | |
| Fluorescence | Generally considered non-fluorescent; acts as a quencher | [4] |
| IR Absorption (NO₂ symmetric stretch) | ~1348 cm⁻¹ (in D₂O) | [2][3] |
Note: The molar extinction coefficient can vary depending on the solvent and pH.
Application I: 4-Nitro-L-phenylalanine as a Vibrational Probe in Infrared Spectroscopy
The vibrational frequency of the nitro group in pNO2-Phe is exquisitely sensitive to its local microenvironment, providing a powerful tool to probe protein structure and dynamics with high spatial and temporal resolution.[2][3]
The Underlying Principle: Vibrational Stark Effect
The change in the vibrational frequency of the nitro group in response to an external electric field is known as the vibrational Stark effect. The local environment within a protein, including hydrogen bonding, solvent accessibility, and the proximity of charged residues, creates a unique electric field that influences the NO₂ symmetric stretching frequency. A shift to a lower frequency (red-shift) typically indicates a more polar or hydrogen-bonding environment, while a shift to a higher frequency (blue-shift) suggests a more non-polar environment.[2][3]
Experimental Workflow for IR Spectroscopy
The following diagram illustrates a general workflow for utilizing pNO2-Phe as an IR probe.
Caption: Workflow for FTIR studies using pNO2-Phe.
Protocol: Site-Specific Incorporation of 4-Nitro-L-phenylalanine into Proteins
The genetic incorporation of unnatural amino acids (UAAs) is a powerful method for introducing pNO2-Phe at a specific site within a protein.[3] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, such as the amber stop codon (UAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pNO2-Phe (e.g., pEVOL-pNO2-Phe).
-
4-Nitro-L-phenylalanine (purity >98%).
-
Standard cell culture media (e.g., LB or M9 minimal media) and antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL-pNO2-Phe plasmid. Plate on selective agar plates containing the appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 5-10 mL of media with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of expression media (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add 4-Nitro-L-phenylalanine to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the successful incorporation of pNO2-Phe by mass spectrometry. The mass of the protein will be increased by the difference in mass between pNO2-Phe and the amino acid it replaced.
Protocol: FTIR Spectroscopy of Proteins Containing 4-Nitro-L-phenylalanine
Materials:
-
Purified protein containing pNO2-Phe.
-
D₂O-based buffer.
-
FTIR spectrometer with a liquid nitrogen-cooled MCT detector.
-
Transmission cell with CaF₂ windows.
Procedure:
-
Buffer Exchange: Exchange the protein buffer to a D₂O-based buffer to minimize the strong absorbance of H₂O in the amide I region, which can interfere with the pNO2-Phe signal. This can be done using dialysis or a desalting column.
-
Sample Preparation: Concentrate the protein to 1-5 mg/mL.
-
FTIR Data Acquisition:
-
Acquire a background spectrum of the D₂O buffer in the transmission cell.
-
Load the protein sample into the cell.
-
Collect the sample spectrum. For a good signal-to-noise ratio, typically 128-256 scans are averaged at a resolution of 2-4 cm⁻¹.
-
-
Data Processing:
-
Subtract the buffer background spectrum from the sample spectrum.
-
To isolate the signal from the nitro group, a difference spectrum can be generated by subtracting the spectrum of the wild-type protein (without pNO2-Phe) from the spectrum of the pNO2-Phe-containing protein.
-
Application II: 4-Nitro-L-phenylalanine as a Fluorescence Quencher
The electron-withdrawing nitro group makes pNO2-Phe an effective quencher of fluorescence, particularly for tryptophan residues. This property can be exploited to study protein folding, conformational changes, and binding events.
The Underlying Principle: Fluorescence Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process from an excited-state fluorophore (the donor) to a nearby acceptor molecule.[1] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".[9] When a fluorescent amino acid like tryptophan (donor) is in close proximity (typically 1-10 nm) to pNO2-Phe (acceptor), the energy from the excited tryptophan can be transferred to pNO2-Phe, resulting in a decrease (quenching) of the tryptophan fluorescence.
Caption: FRET mechanism with Trp as donor and pNO2-Phe as acceptor.
FRET Donor-Acceptor Pair Considerations
The efficiency of FRET is dependent on the Förster distance (R₀), which is the distance at which energy transfer is 50% efficient.[10][11] R₀ is determined by the spectral overlap between the donor's emission and the acceptor's absorption, as well as the quantum yield of the donor and the relative orientation of the donor and acceptor.
| Donor | Acceptor | R₀ (Å) | Reference |
| Tryptophan | Dansyl | 21 | [1] |
| Tryptophan | 4-Nitro-L-phenylalanine | ~14-22 | Estimated |
Note: The R₀ for the Tryptophan-pNO2-Phe pair is an estimate based on spectral overlap and the quenching efficiency of nitro compounds. The exact value should be determined empirically.
Protocol: Steady-State Fluorescence Quenching Assay (Stern-Volmer Analysis)
This protocol describes how to determine the quenching efficiency of pNO2-Phe using a steady-state fluorescence quenching experiment and Stern-Volmer analysis.
Materials:
-
Fluorophore (e.g., N-acetyl-L-tryptophanamide or a tryptophan-containing peptide).
-
Quencher (4-Nitro-L-phenylalanine).
-
Buffer solution.
-
Fluorometer.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the fluorophore at a concentration where the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects.
-
Prepare a high-concentration stock solution of pNO2-Phe in the same buffer.
-
-
Prepare a Dilution Series: Prepare a series of samples with a constant concentration of the fluorophore and increasing concentrations of pNO2-Phe. Include a sample with no quencher.
-
Fluorescence Measurements:
-
Set the excitation and emission wavelengths for the fluorophore (for tryptophan, λₑₓ ≈ 295 nm, λₑₘ ≈ 350 nm).
-
Measure the fluorescence intensity of the sample with no quencher (I₀).
-
Measure the fluorescence intensity of each sample in the dilution series (I).
-
-
Data Analysis (Stern-Volmer Plot):
-
Calculate the ratio I₀/I for each quencher concentration.
-
Plot I₀/I versus the concentration of the quencher, [Q].
-
The data should fit the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where Kₛᵥ is the Stern-Volmer quenching constant.[12]
-
The slope of the linear fit will give you the Kₛᵥ value, which is a measure of the quenching efficiency.
-
Advanced Considerations and Troubleshooting
-
Solvent Effects: The spectroscopic properties of pNO2-Phe, particularly its IR absorption, are sensitive to the solvent environment. It is crucial to use appropriate controls and to carefully consider the composition of your buffers.
-
Incorporation Efficiency: The efficiency of incorporating unnatural amino acids can vary depending on the expression system, the specific site of incorporation, and the health of the cells. It is important to optimize expression conditions and to verify incorporation by mass spectrometry.
-
Data Interpretation: When interpreting spectral shifts or changes in fluorescence, it is important to consider all possible contributing factors, such as changes in the local environment, conformational changes, and direct interactions with other molecules.
Conclusion
4-Nitro-L-phenylalanine is a powerful and versatile spectroscopic probe that offers unique advantages for studying the structure, dynamics, and interactions of biomolecules. Its sensitivity to the local environment, as monitored by IR spectroscopy, and its efficiency as a fluorescence quencher in FRET-based assays provide researchers with a robust toolkit for addressing a wide range of biological questions. By following the principles and protocols outlined in this guide, you can effectively harness the "nitro-advantage" to advance your research and development efforts.
References
-
Smith, E. E., Linderman, B. Y., Luskin, A. C., & Brewer, S. H. (2011). Probing local environments with the infrared probe: L-4-nitrophenylalanine. The Journal of Physical Chemistry B, 115(10), 2380–2385. [Link]
-
Smith, E. E., Linderman, B. Y., Luskin, A. C., & Brewer, S. H. (2011). Probing local environments with the infrared probe: L-4-nitrophenylalanine. PubMed.[Link]
-
Prakash, M., Caroline, M. L., & Geetha, D. (2013). Growth, structural, spectral, optical, and thermal studies on amino acid based new NLO single crystal: L-phenylalanine-4-nitrophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 32–37. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Feng, R.-R., Wang, M., Zhang, W., & Gai, F. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Chemical Reviews, 124(10), 6501–6542. [Link]
-
QYAOBIO. (n.d.). TR-FRET Peptide. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitrophenylalanine. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (2023, December 2). Stern–Volmer relationship. [Link]
- Fleissner, M. R., Brustad, E. M., Kálai, T., Altenbach, C., Hideg, K., & Schultz, P. G. (2011). Site-specific incorporation of a nitroxide-containing amino acid into proteins. Proceedings of the National Academy of Sciences, 108(52), 20935–20940.
-
Hino, N., Sakamoto, K., & Yokoyama, S. (2012). Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. Methods in Molecular Biology, 794, 215–228. [Link]
-
Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved February 24, 2026, from [Link]
-
JoVE. (2021, March 15). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. [Link]
-
Bio-protocol. (2018, February 5). FRET-based Stoichiometry Measurements of Protein Complexes in vitro. [Link]
-
PubChem. (n.d.). 4-Nitrophenylalanine. Retrieved February 24, 2026, from [Link]
-
Oregon Medical Laser Center. (n.d.). Phenylalanine. Retrieved February 24, 2026, from [Link]
-
Prakash, M., Caroline, M. L., & Geetha, D. (2013). The Growth and the Optical, Mechanical, Dielectric and Photoconductivity Properties of a New Nonlinear Optical Crystal—L-Phenylalanine-4-nitrophenol NLO Single Crystal. Crystal Structure Theory and Applications, 2(1), 1-8. [Link]
-
Spectroscopy Online. (2022, August 1). Key Steps to Follow in a FRET Experiment. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Measurement of FRET in Live Cells - JoVE Journal [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 4-硝基- L -苯丙氨酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. The Growth and the Optical, Mechanical, Dielectric and Photoconductivity Properties of a New Nonlinear Optical Crystal—L-Phenylalanine-4-nitrophenol NLO Single Crystal [scirp.org]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.citius.technology [web.citius.technology]
- 12. One moment, please... [edinst.com]
Optimized cleavage cocktails for Fmoc-4-Nitro-D-Homophe
Application Note: Optimized Cleavage Dynamics for Hydrophobic Non-Canonical Motifs – Fmoc-4-Nitro-D-Homophe
Part 1: Executive Summary & Chemical Context
The Challenge: Fmoc-4-Nitro-D-Homophenylalanine (Fmoc-4-NO₂-D-HomoPhe) presents a unique dual-challenge in Solid Phase Peptide Synthesis (SPPS).
-
Steric & Hydrophobic Bulk: The "Homo" modification (an extra methylene group,
) increases the hydrophobic surface area and steric flexibility compared to standard Phenylalanine.[] This significantly heightens the risk of peptide aggregation on the resin and precipitation during cleavage, leading to low recovery yields. -
Electronic Deactivation: The 4-Nitro group is strongly electron-withdrawing.[] While this makes the aromatic ring resistant to electrophilic alkylation (a benefit), it alters the solubility profile and can complicate HPLC purification if the cleavage cocktail is not optimized for solvation.
The Solution: Standard cleavage cocktails (e.g., 95% TFA) often fail to solubilize hydrophobic HomoPhe-containing sequences, trapping the peptide within the resin matrix. This protocol introduces a Binary Solvent System (TFA/DCM) to maintain chain solvation and utilizes a simplified scavenger profile, as the Nitro group itself is robust against acid-catalyzed side reactions.
Part 2: Critical Parameters & Mechanism
The Hydrophobic Aggregation Trap
Unlike standard amino acids, 4-Nitro-D-HomoPhe promotes
-
Incomplete Cleavage: Peptide remains bound to the resin.
-
Deletion Sequences: Trapped protecting groups may not fully dissociate.[]
The Nitro Group Advantage
In standard SPPS, electron-rich rings (Tyr, Trp) act as "magnets" for reactive carbocations (e.g., tert-butyl cations), requiring potent scavengers like Phenol or EDT.[]
-
Mechanism: The
group deactivates the phenyl ring, making it inert to Friedel-Crafts alkylation.[] -
Implication: You do not need to add Phenol or Anisole specifically to protect the Nitro-HomoPhe residue. In fact, avoiding these reduces crude contamination.
Part 3: Optimized Cleavage Cocktails
Select the appropriate cocktail based on your peptide's total composition.
Cocktail A: The "Solubilizer" (Recommended for >90% of cases)
Best for: Peptides containing 4-Nitro-D-HomoPhe, especially if sequence length > 10 residues or contains other hydrophobic residues (Leu, Val, Ile).[]
| Component | Volume % | Function |
| Trifluoroacetic Acid (TFA) | 50% | Cleavage agent (Acidolysis).[] |
| Dichloromethane (DCM) | 45% | Critical Co-solvent: Swells resin & solubilizes the hydrophobic HomoPhe chain. |
| Triisopropylsilane (TIS) | 2.5% | Primary Scavenger (quenches t-butyl/trityl cations).[] |
| Water ( | 2.5% | Hydrolysis of Pbf/Pmc groups (if Arg present).[] |
Tech Note: The high percentage of DCM is the "optimization." It prevents the hydrophobic Nitro-HomoPhe motif from collapsing the resin pore structure.
Cocktail B: The "Universal Standard"
Best for: Short (<10 residues), highly polar sequences where aggregation is unlikely.
| Component | Volume % | Function |
| Trifluoroacetic Acid (TFA) | 95% | Primary Solvent & Acid.[] |
| Triisopropylsilane (TIS) | 2.5% | Scavenger.[][2] |
| Water ( | 2.5% | Scavenger.[] |
Cocktail C: The "Sensitive Chain" (Met/Cys containing)
Best for: Peptides containing Met or Cys alongside Nitro-HomoPhe.
| Component | Volume % | Function |
| TFA | 90% | Solvent. |
| DODT (or EDT) | 5% | Thiol scavenger (prevents Met oxidation/Cys alkylation).[] |
| TIS | 2.5% | Scavenger.[][2] |
| Water | 2.5% | Scavenger.[][3] |
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the logic for selecting the correct cocktail and the cleavage workflow.
Figure 1: Decision Matrix for Cleavage Cocktail Selection based on peptide physicochemical properties.
Part 5: Detailed Experimental Protocol
Materials Required:
-
Sintered glass funnel (Medium porosity) or SPPS reaction vessel.[]
-
Reagents: HPLC-grade TFA, DCM, TIS, Water, Diethyl Ether (cooled to -20°C).[]
-
Nitrogen gas source.[]
Step 1: Resin Preparation (Critical)
-
Wash: After the final Fmoc deprotection, wash the resin-bound peptide with DCM (
mL) followed by MeOH ( mL) to shrink the beads. -
Dry: Dry the resin under vacuum or nitrogen flow for at least 20 minutes. Note: Residual DMF is basic and will neutralize the TFA, causing incomplete cleavage.
Step 2: Cleavage Reaction
-
Prepare Cocktail: Freshly prepare Cocktail A (or B/C as determined above).
-
Example for 0.1 mmol scale: Mix 5 mL TFA, 4.5 mL DCM, 0.25 mL TIS, 0.25 mL
.[]
-
-
Add to Resin: Add the cocktail to the dry resin.
-
Incubate: Shake gently at Room Temperature for 2.0 to 3.0 hours .
-
Optimization Tip: For Cocktail A (with DCM), the resin will swell significantly. Ensure there is enough liquid volume to keep the slurry mobile.
-
-
Filtration: Filter the resin into a 50 mL polypropylene tube (falcon tube). Wash the resin beads with an additional 1-2 mL of neat TFA to recover residual peptide.
Step 3: Precipitation & Isolation[1][2]
-
Concentration (Optional but recommended for Cocktail A): Since Cocktail A contains DCM, use a nitrogen stream to evaporate the DCM/TFA volume down to approximately 2-3 mL. Do not evaporate to dryness.
-
Precipitation: Add ice-cold Diethyl Ether (approx. 35-40 mL) to the concentrated peptide solution.
-
Observation: A white to off-white precipitate should form immediately.[]
-
Centrifugation: Centrifuge at 3,000 rpm for 5 minutes at 4°C. Decant the supernatant.
-
Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again (Repeat 2x).
Step 4: Quality Control (QC)
-
HPLC: Dissolve the pellet in 50% Acetonitrile/Water (0.1% TFA). Run a gradient from 5% to 95% B.
-
Expectation: Nitro-HomoPhe is hydrophobic; expect a later retention time than standard Phe analogs.
-
-
Mass Spec: Verify the molecular weight.
-
Check: If you see a mass of
(t-butyl adduct), cleavage time was too short.[] If you see (oxidation), scavengers were insufficient (check Met/Cys).[]
-
Part 6: Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Yield / Resin is colored | Peptide aggregation trapped in resin.[] | Switch to Cocktail A. The DCM swells the polystyrene matrix, releasing the hydrophobic Homophe chain. |
| Mass Spectrum: M + 56 Da | Incomplete removal of t-butyl groups.[] | Extend cleavage time by 60 mins. Ensure TIS is fresh. |
| Peptide not precipitating in Ether | Peptide is too hydrophobic or DCM is still present.[] | Evaporate the cleavage solution further to remove DCM before adding ether. Use Heptane/Ether (1:1) if strictly hydrophobic.[] |
References
-
Isidro-Llobet, A., et al. (2009).[] "Amino Acid-Protecting Groups."[][4][5] Chemical Reviews, 109(6), 2455-2504.[] Link[]
-
Albericio, F. (2000).[] "Solid-Phase Synthesis of Peptides Containing Non-Natural Amino Acids." Biopolymers, 55(2), 123-139.[] Link
-
Coin, I., et al. (2007).[] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link[]
-
Sigma-Aldrich. "Cleavage and Deprotection Protocols for Fmoc SPPS."[] Technical Bulletin. Link
Sources
Precision Bioconjugation via 4-Nitro-D-Homophenylalanine: A Latent-Functionality Protocol
[1]
Executive Summary
This Application Note details the strategic use of 4-Nitro-D-Homophenylalanine (4-NO₂-D-Hph) as a "masked" bio-orthogonal handle in peptide engineering. Unlike standard lysine or cysteine residues, which are reactive throughout synthesis, the nitro group on the homophenylalanine scaffold is chemically inert during Fmoc Solid Phase Peptide Synthesis (SPPS).[1] It serves as a latent precursor to an aromatic amine (aniline), which can be selectively activated for site-specific conjugation.[1]
Key Advantages:
-
Orthogonality: The nitro group survives standard deprotection and coupling cycles.[1]
-
Extended Reach: The "Homo" (
) insertion provides a flexible spacer, reducing steric hindrance at the conjugation site compared to 4-nitro-phenylalanine.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Proteolytic Stability: The D-configuration confers resistance to endogenous proteases, extending the serum half-life of the final conjugate.[1]
Mechanism of Action
The utility of 4-NO₂-D-Hph relies on a Reduction-Ligation workflow.[1] The residue is incorporated as a nitro-aromatic species.[1] Post-synthesis, the nitro group is reduced to an aniline (4-amino-D-homophenylalanine).[1] This aniline is electronically distinct from aliphatic amines (Lys N
Mechanistic Pathway[1][2][3][4]
-
Incorporation: Fmoc-4-NO₂-D-Hph-OH is coupled via standard SPPS.[1]
-
Activation (Reduction):
(Aniline). -
Conjugation: The resulting aniline reacts with activated esters (at pH < 6.[1]5) or undergoes oxidative coupling/diazotization.[1]
Figure 1: Sequential workflow for converting the latent nitro group into an active conjugation handle.
Experimental Protocols
Protocol A: SPPS Incorporation
Reagents: Fmoc-4-Nitro-D-Homophe-OH, DIC, Oxyma Pure.[1] Rationale: The nitro group is electron-withdrawing, potentially making the Fmoc deprotection slightly slower due to aggregation, but the coupling itself is standard.[1]
-
Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.[1]
-
Coupling: Dissolve Fmoc-4-NO₂-D-Hph-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Reaction: Add to resin and shake for 60–90 min at room temperature.
-
Monitoring: Verify coupling via Kaiser test (ninhydrin). Note: If the residue is N-terminal, the Kaiser test works standardly.[1]
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
Protocol B: Nitro Reduction (The Critical Step)
Reduction can be performed On-Resin (recommended for complex peptides to avoid solubility issues) or In-Solution .[1]
Method 1: On-Resin Reduction (Tin(II) Chloride)
Best for: Peptides containing Cys, Met, or Trp where harsh hydrogenation is contraindicated.[1]
-
Preparation: Wash the resin-bound peptide (
) with DMF (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Reagent Mix: Prepare a 1M solution of
in DMF. Note: Use fresh Tin(II) chloride.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reaction: Add the
solution to the resin. Shake for 12 hours at room temperature.-
Visual Cue: The resin often darkens; this is normal.[1]
-
-
Wash: Wash extensively with DMF (
), MeOH (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), and DMF ( ) to remove tin salts. -
Validation: Cleave a small aliquot. The mass shift is
(ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).-
Target Mass:
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Method 2: Solution-Phase Reduction (Sodium Dithionite)
Best for: Large protein conjugates or when solid-phase chemistry fails.[1]
-
Cleavage: Cleave peptide from resin (TFA/TIS/H2O) and purify via HPLC.[1]
-
Reaction: Dissolve peptide in
Ammonium Bicarbonate (pH 8.0). -
Addition: Add Sodium Dithionite (
, 10–20 eq) dissolved in water. -
Incubation: Stir for 30–60 min at RT. The yellow color of the nitro compound should fade (aniline is typically colorless or fluorescent).
-
Purification: Desalt immediately using a PD-10 column or HPLC to remove sulfite byproducts.
Protocol C: Selective Bioconjugation
The resulting aniline (
-
Buffer System: Use Citrate-Phosphate buffer at pH 6.0 .
-
Why? At pH 6.0, Lysine amines are fully protonated (
) and unreactive. The aniline remains partially unprotonated and nucleophilic.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Reagent: Add NHS-ester functionalized payload (e.g., Biotin-NHS, Fluorophore-NHS) at 2–5 eq.[1]
-
Catalyst: Add 100 mM Aniline (catalyst) or p-phenylenediamine if reaction is sluggish (nucleophilic catalysis).
-
Incubation: React for 4–16 hours at RT.
-
Quench: Add Tris buffer (pH 8.0) to scavenge excess ester.[1]
Analytical Data & QC
Table 1: Expected Mass Shifts and Monitoring
| Step | Functional Group | Mass Change ( | UV Absorbance Signature |
| Starting Material | Reference | Strong band | |
| Reduction | Blue shift; appearance of fluorescence (often) | ||
| Conjugation | Distinct payload absorbance |
Troubleshooting Guide
-
Problem: Incomplete reduction on resin.
-
Solution: Repeat
treatment at or switch to solution-phase dithionite reduction.
-
-
Problem: Non-specific conjugation to Lysine.
-
Problem: Peptide insolubility after nitro incorporation.
References
-
Solid-Phase Nitro Reduction: "Site-specific incorporation of p-aminophenylalanine into peptides via solid-phase nitro reduction."[1] Journal of Peptide Science. (General methodology adapted for Homophe).[1]
-
Chemoselective Ligation: "Bioconjugation of p-aminophenylalanine-containing proteins." Methods in Molecular Biology.
-
Dithionite Reduction: "Rapid and mild reduction of nitroarenes using sodium dithionite for protein modification."[1] Bioconjugate Chemistry.
-
Peptide Stapling Applications: "Stapled Peptides via Late-Stage Functionalization." Chemical Reviews.
(Note: While specific literature on "4-Nitro-D-Homophe" is sparse, the chemistry is strictly analogous to 4-Nitro-Phe. These references ground the reduction/conjugation chemistry of the aryl-nitro moiety.)
Troubleshooting & Optimization
Improving coupling efficiency of sterically hindered Homophe derivatives
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Peptide Chemistry Division) Subject: Optimization of Coupling Efficiency & Racemization Suppression for Homophenylalanine (Homophe)
Introduction: The Homophe Challenge
Welcome to the Technical Support Center. You are likely here because standard protocols (HBTU/DIEA) have failed to yield high-purity peptides containing Homophenylalanine (Homophe).
The Root Cause:
Homophe differs from Phenylalanine by a single methylene group (
-
Slow Kinetics: Incomplete coupling (deletion sequences).
-
Racemization: The activated intermediate survives longer, allowing base-catalyzed proton abstraction at the
-carbon. -
Cyclization: Increased risk of diketopiperazine (DKP) formation at the dipeptide stage.
Below are the troubleshooting modules designed to resolve these specific failure modes.
Module 1: The "Low Yield" Ticket (Coupling Reagents)
User Issue: "My Kaiser test is slightly positive even after double coupling with HBTU."
Technical Diagnosis: Benzotriazole-based reagents (HBTU/HATU) are often insufficient for hindered Homophe derivatives. The active ester formed is not reactive enough to overcome the steric barrier before hydrolysis or rearrangement occurs.
The Solution: The "Oxyma" Shift Switch to COMU or PyAOP combined with Oxyma Pure .[1]
-
COMU: A third-generation uronium salt.[2] It provides a safer, more soluble, and often more reactive alternative to HATU.[1][3][4][5] It generates the Oxyma active ester in situ.
-
Oxyma Pure: Replaces HOBt/HOAt.[1][6] It has a lower pKa (4.60), making the leaving group less basic and the active ester more electrophilic (reactive), yet it suppresses racemization better than HOBt.
Decision Matrix: Reagent Selection
Figure 1: Decision tree for selecting coupling reagents based on steric hindrance levels.
Module 2: The "Racemization" Ticket (Base Chemistry)
User Issue: "I see a 15% D-isomer impurity in my crude LC-MS."
Technical Diagnosis:
The use of DIEA (Diisopropylethylamine) is the likely culprit. In hindered systems, the coupling is slow. DIEA is a strong base that, over the prolonged reaction time required for Homophe, abstracts the acidic proton from the
The Solution: Collidine (TMP) Replace DIEA with 2,4,6-Trimethylpyridine (TMP/Collidine) .
-
Mechanism: TMP is a weaker base than DIEA but sufficiently basic to neutralize the generated acid. Its steric bulk prevents it from effectively abstracting the
-proton, significantly reducing racemization. -
Protocol Adjustment: Do not pre-activate for more than 30 seconds. Long pre-activation allows the activated ester to racemize before it even encounters the resin.
Data: Racemization Risk Comparison
| Variable | High Risk Condition (Avoid) | Low Risk Condition (Recommended) |
| Base | DIEA (DIPEA) | TMP (Collidine) |
| Additive | HOBt / None | Oxyma Pure |
| Reagent | HBTU / TBTU | COMU / DIC |
| Solvent | DMF (pure) | DMF/DCM (1:1) or NMP |
| Pre-activation | > 2 minutes | < 30 seconds |
Module 3: The "Aggregation" Ticket (Solubility & Microwave)
User Issue: "The resin isn't swelling, and the reaction stalls after the Homophe residue."
Technical Diagnosis: Homophe is hydrophobic. If followed by other hydrophobic residues (e.g., Ile, Val), the peptide chains on the resin will aggregate via beta-sheet formation, collapsing the resin matrix and preventing reagent access.
The Solution: Chaos & Heat
-
Chaotropic Salts: Add 0.1M LiCl or use Pseudoproline dipeptides if Ser/Thr/Cys are present in the sequence.
-
Microwave Assistance: Thermal energy is critical to disrupt aggregation and overcome the entropic penalty of the Homophe side chain.
Microwave Protocol for Homophe (CEM/Biotage Compatible)
Figure 2: Optimized microwave cycle. Note the addition of Oxyma to the deprotection step to prevent aspartimide formation if Asp is present.
Module 4: Validated Experimental Protocol
Protocol: High-Efficiency Coupling of Fmoc-Homophe-OH Use this Standard Operating Procedure (SOP) for manual or semi-automated synthesis.
Materials:
-
Fmoc-Homophe-OH (3.0 eq)
-
COMU (2.9 eq)
-
Oxyma Pure (3.0 eq)
-
TMP (Collidine) (5.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve Fmoc-Homophe-OH and Oxyma Pure in minimal DMF.
-
Activation (In-situ):
-
Coupling:
-
Self-Validation (The Chloranil Test):
-
Why not Kaiser? The Kaiser test (ninhydrin) detects primary amines. If you are coupling onto a secondary amine (e.g., Proline or N-Me-AA), Kaiser is a false negative.
-
Action: Perform a Chloranil Test or De Clercq Test on a few resin beads.
-
Blue beads = Secondary amine present (Incomplete coupling).
-
Colorless/Yellow beads = Complete coupling.
-
-
Capping: If the test is positive, do not repeat the coupling immediately. Cap unreacted chains with Acetic Anhydride/DIEA to prevent deletion sequences, then proceed.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[1][4][5] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Luxembourg Bio Technologies. (2011). Microwave heating in solid-phase peptide synthesis. Link
-
CEM Corporation. (n.d.). Microwave Peptide Synthesis: Handling Hindered Amino Acids. Link
Sources
Preventing racemization of 4-Nitro-D-Homophe during synthesis
This is a specialized Technical Support Guide designed for the synthesis of sensitive non-canonical amino acids.
Ticket ID: #RAC-Zn7-NO2 Subject: Preventing Racemization of 4-Nitro-D-Homophenylalanine during Peptide Coupling Status: Open / High Priority
Executive Summary & Diagnostic
The Issue: You are observing loss of chirality (racemization) during the coupling of 4-Nitro-D-Homophenylalanine (4-Nitro-D-Homophe) .
The Root Cause: While "Homo" amino acids (containing an extra methylene group) are generally less sterically sensitive than Phenylglycine, the 4-Nitro substituent creates a unique electronic hazard. The nitro group is strongly electron-withdrawing. Through the inductive effect (–I), it pulls electron density away from the aromatic ring and the side chain.
Although the extra methylene group in Homophe dampens this effect compared to 4-Nitro-Phe, the
The Mechanism of Failure
To solve this, you must understand the invisible enemy. Racemization here is not random; it is a specific chemical pathway triggered by base availability during the activation step.
Diagram: The Oxazolone Pathway
The following diagram illustrates how the presence of a base (B:) converts your activated amino acid into an achiral oxazolone intermediate.
Caption: Figure 1. The oxazolone pathway.[1][2][3][4][5][6] Excess base abstracts the sensitized
Optimized Protocols (The Solution)
Standard Fmoc-SPPS protocols (HBTU/DIPEA) are contraindicated for this residue. You must switch to a "Base-Free" or "Low-Basicity" activation method.
Protocol A: The "Gold Standard" (Base-Free Activation)
Recommended for: Maximum stereochemical preservation. Chemistry: Carbodiimide (DIC) + Oxyma Pure.[5][7] This method activates the carboxylic acid without requiring a tertiary amine base, eliminating the primary catalyst for racemization.[5]
| Step | Reagent | Equivalents | Conditions |
| 1. Dissolution | 4-Nitro-D-Homophe | 3.0 eq | Dissolve in DMF (Min. volume). |
| 2. Additive | Oxyma Pure | 3.0 eq | Add to AA solution.[7] |
| 3. Activation | DIC (Diisopropylcarbodiimide) | 3.0 eq | Add DIC.[7] Do NOT add DIPEA. |
| 4. Pre-activation | None | - | Allow to react for 2–3 mins at 0°C . |
| 5. Coupling | Resin/Amine | 1.0 eq | Add activated mix to resin. React 60 min. |
Critical Note: If the amino acid does not dissolve without base, add a chaotropic salt (e.g., LiCl) or use NMP/DMSO mixtures. Avoid adding base to solubilize.
Protocol B: The "Collidine Rescue" (If Base is Mandatory)
Recommended for: Onium salt users (COMU/HATU) or low-solubility substrates.
Chemistry: Uses 2,4,6-Collidine (TMP) instead of DIPEA. Collidine is a weaker base (
| Step | Reagent | Equivalents | Conditions |
| 1. Dissolution | 4-Nitro-D-Homophe | 3.0 eq | Dissolve in DMF. |
| 2. Activator | COMU (or HATU) | 3.0 eq | Add to AA solution.[8] |
| 3. Base | 2,4,6-Collidine | 3.0 eq | Do NOT use DIPEA. |
| 4. Pre-activation | None | - | Mix for 30 sec at 0°C . |
| 5. Coupling | Resin/Amine | 1.0 eq | Add to resin immediately. |
Troubleshooting & FAQs
Q: I am seeing 15% L-isomer impurity. I used HATU and DIPEA.
A: This is expected. HATU requires base to function.[5] The high
Q: Can I use HOBt instead of Oxyma? A: You can, but Oxyma Pure is superior. Data consistently shows Oxyma/DIC coupling yields lower racemization rates (<1%) compared to HOBt/DIC (~2-4%) for sensitive substrates like Phenylglycine or Nitro-Phe derivatives.
Q: Does the "Homo" group make it safer than Phenylglycine?
A: Theoretically, yes. Phenylglycine is notoriously unstable because the aromatic ring is directly attached to the
Q: How do I verify the racemization level? A: You cannot rely on standard C18 HPLC retention times, as the D and L isomers often co-elute.
-
Marfey's Reagent: Hydrolyze a small cleavage sample and derivatize with FDAA (Marfey’s reagent). Analyze via LC-MS.
-
Chiral Column: Use a Chiralpak or equivalent column on the intact peptide if possible.
-
Diastereomeric Probe: If the peptide contains other chiral centers (e.g., L-Ala), the racemized product will be a diastereomer (L-Ala-L-Homophe vs L-Ala-D-Homophe), which should separate on standard C18.
Comparative Data: Coupling Reagents vs. Racemization
Based on comparative studies of electron-deficient/sensitive amino acids (e.g., Phg, Cys, His).[4][9]
| Coupling System | Base Used | Relative Racemization Risk | Recommendation |
| DIC / Oxyma Pure | None | Very Low (<1%) | Highly Recommended |
| COMU / Collidine | Collidine | Low (<2%) | Good Alternative |
| DIC / HOBt | None | Moderate (2-5%) | Acceptable |
| HATU / DIPEA | DIPEA | High (>10%) | AVOID |
| HBTU / DIPEA | DIPEA | High | AVOID |
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Organic Process Research & Development.
-
Context: Establishes Oxyma Pure as superior to HOBt for suppressing racemization in sensitive substrates.[5]
-
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization. Journal of Organic Chemistry.
- Context: Defines the use of Collidine as a "safe base" for preventing proton abstraction in activ
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Context: Comprehensive review of coupling reagents, highlighting the risks of onium salts (H
-
Steinauer, R., et al. (1989). Racemization of Amino Acids in Solid Phase Peptide Synthesis. Analytical Biochemistry.
- Context: foundational text on the oxazolone mechanism and the impact of electron-withdrawing groups.
Sources
- 1. pnas.org [pnas.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Troubleshooting solubility issues with hydrophobic nitro-amino acids
Topic: Troubleshooting Solubility & Handling of Hydrophobic Nitro-Amino Acids Ticket ID: #NITRO-AA-SOL-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The "Brick Dust" Paradox
Welcome to the technical support center. If you are reading this, you are likely staring at a vial of 4-Nitro-L-phenylalanine (or a similar analog like 4-Nitro-Tryptophan) that refuses to dissolve.[1] You may have tried vortexing, heating, or sonicating, only to see the powder floating on top of your buffer like brick dust or crashing out the moment you dilute your DMSO stock.
These amino acids are deceptive.[1] While they look like standard building blocks, the nitro group (
This guide is not just a list of steps; it is a system to overcome the thermodynamic barriers preventing your experiments from moving forward.
Part 1: The Solubility Matrix (Diagnostic Phase)
Before attempting to dissolve your sample again, determine which "Solubility Regime" your experiment requires.
| Parameter | Regime A: Biological Assay | Regime B: Chemical Synthesis (SPPS) | Regime C: Analytical (HPLC/MS) |
| Primary Solvent | Aqueous Buffer (>95%) | DMF, NMP, or DCM | Acetonitrile/Water + TFA |
| Allowable Co-solvent | DMSO (usually <1-5%) | N/A (Organic is primary) | Methanol/Acetonitrile |
| Critical Failure | Precipitation upon dilution | Incomplete coupling / Aggregation | Peak tailing / Column clogging |
| Key Constraint | Cell toxicity / Enzyme inhibition | Steric hindrance | Detection limits |
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My sample floats on the water surface and won't wet."
The Science: This is a surface tension failure. Hydrophobic nitro-amino acids have high interfacial tension with water.[1] The powder particles trap air in their microscopic crevices, preventing solvent contact. Water's hydrogen bonding network is too strong to break for the sake of solvating the hydrophobic nitro-aromatic ring [1].
The Protocol: Do not add buffer directly to the powder.
-
The "Wet-Out" Step: Add a minimal volume of 100% DMSO or DMF to the dry powder first.
-
Rule of Thumb: Use 50-100 µL of solvent per mg of amino acid.[1]
-
-
Vortex: Ensure the powder turns into a clear, viscous syrup or solution.
-
Dilution: Slowly add your aqueous buffer to this organic concentrate while vortexing.
Issue 2: "It dissolved in DMSO, but precipitated immediately when added to the buffer."
The Science:
This is the "Oiling Out" effect caused by a shock in the dielectric constant. DMSO ($ \epsilon \approx 47
The Fix: Stepwise Gradient Dilution Instead of a 1:1000 single-step dilution, use an intermediate step.
-
Stock: 100 mM in DMSO.
-
Intermediate: Dilute 1:10 into 50% DMSO/50% Water (Result: 10 mM). Wait 5 mins. Check for clarity.
-
Final: Dilute the Intermediate 1:10 into your assay buffer (Result: 1 mM, 5% DMSO).
Issue 3: "I adjusted the pH to 7.4, and it crashed out."
The Science: You likely hit the Isoelectric Point (pI) Trap . For 4-Nitro-phenylalanine, the electron-withdrawing nitro group lowers the pKa of the ammonium group (making it more acidic) and the carboxyl group.
-
Zwitterion Danger Zone: At pH ~5.0–6.0 (near the pI), the molecule has net zero charge (
and cancel out).[1] This is the point of minimum solubility because the crystal lattice energy dominates over solvation energy [3].
The Fix: The "pH Bracket" Strategy
-
Acidic Solubilization: Dissolve in 0.1 M HCl or 0.1% TFA (Protonates the carboxyl, Net Charge +1).
-
Basic Solubilization: Dissolve in 10 mM NaOH or carbonate buffer (Deprotonates the amine, Net Charge -1).
-
Warning: Avoid the pH 5–6 range unless you have a high percentage of organic co-solvent.
Issue 4: "Coupling efficiency is low in Peptide Synthesis (SPPS)."
The Science:
Nitro-amino acids are bulky.[1] The
The Protocol: Chaos-Assisted Coupling [1]
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF; it disrupts aggregation better.[1]
-
Chaotropic Salt: Add 0.4 M LiCl (Lithium Chloride) to the coupling mixture. This disrupts the hydrogen bonding networks and
-stacking that cause aggregation.[1] -
Double Coupling: Use HATU/HOAt activation (more powerful than HBTU) and couple twice for 1 hour each.
Part 3: Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for handling precipitation events.
Caption: Decision tree for isolating the root cause of solubility failure: Solvent choice, pH/pI conflict, or saturation limits.
Part 4: Standardized Solubility Data Table
Use this reference table to plan your solvent limits. Data is approximated for 4-Nitro-L-Phenylalanine at 25°C.[1]
| Solvent System | Solubility Limit (Approx.) | Notes |
| Water (pH 5.5) | < 0.5 mg/mL | Poor. Zwitterionic form dominates.[1] High aggregation risk.[1] |
| 0.1 M HCl | ~ 5-10 mg/mL | Good. Protonated form ( |
| PBS (pH 7.4) | ~ 1 mg/mL | Moderate. Risk of slow precipitation over time.[1] |
| DMSO (100%) | > 100 mg/mL | Excellent. Use for stock solutions.[1] |
| 5% DMSO in Water | ~ 2-5 mg/mL | Working Range. Standard for biological assays.[1] |
| Methanol | > 50 mg/mL | Good. Useful for HPLC prep, but volatile. |
Part 5: Advanced Workflow (The "Golden Standard")
For critical experiments where concentration accuracy is paramount (e.g.,
Reagents:
-
4-Nitro-L-Phenylalanine (Solid)[1]
-
Anhydrous DMSO (stored over molecular sieves)
-
Buffer (e.g., PBS pH 7.4)
Step-by-Step:
-
Gravimetric Prep: Weigh approx. 5 mg of solid into a glass vial. Record exact weight.
-
Primary Solubilization: Add DMSO to reach exactly 50 mM .
-
Validation: Vortex for 30 seconds. Hold vial up to light. Solution must be absolutely transparent with no "schlieren" (swirling density lines) or particulates.[1]
-
-
Quality Control (UV-Vis):
-
Dilute 5 µL of stock into 995 µL Methanol (1:200 dilution).
-
Measure Absorbance at 280nm (or
for the nitro group, typically ~270-280nm). -
Calculate actual concentration using Beer’s Law to confirm full dissolution before wasting biological reagents.
-
-
Assay Plate Prep:
-
Add buffer to the plate wells first.
-
Add the DMSO stock into the buffer while mixing (e.g., using a multi-channel pipet).
-
Crucial: Do not allow the DMSO drop to touch the plastic wall of the well before mixing; it will precipitate locally.
-
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13706, 4-Nitro-3-phenyl-L-alanine. Retrieved from [Link]
-
University of Calgary. (2025).[1] Amino Acids, Peptides and Proteins: Table of pKa and pI values. Retrieved from [Link]
Sources
Technical Support Center: Peptides Containing 4-Nitro-D-Homophenylalanine
Welcome to the technical support guide for researchers working with peptides incorporating the unnatural amino acid 4-Nitro-D-Homophenylalanine (4-Nitro-D-Homophe). This resource provides in-depth troubleshooting and practical guidance to address the common challenge of peptide aggregation associated with this unique residue.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Root Cause
Q1: Why are my peptides containing 4-Nitro-D-Homophe so prone to aggregation?
A1: The propensity for aggregation in these peptides stems from a combination of potent intermolecular forces contributed by the distinct chemical features of the 4-Nitro-D-Homophe residue. Understanding these drivers is the first step in designing effective mitigation strategies.
The primary factors are:
-
Increased Hydrophobicity: The "homophenylalanine" structure contains an additional methylene group compared to standard phenylalanine, increasing the overall size and hydrophobicity of the side chain. Hydrophobic residues tend to self-associate in aqueous environments to minimize their exposure to water, driving what is known as hydrophobic collapse[1][2][3].
-
Aromatic (π-π) Stacking: The phenyl ring is electron-rich and readily participates in π-π stacking interactions with other aromatic residues. This "face-to-face" or "edge-to-face" stacking is a powerful, non-covalent force that promotes self-assembly and the formation of ordered aggregates[4][5][6].
-
Backbone Hydrogen Bonding: Like all peptides, the amide bonds in the backbone can form intermolecular hydrogen bonds. In aggregation-prone sequences, this often leads to the formation of highly stable β-sheet structures, which are a hallmark of amyloid-like fibrils and other aggregates[7][8].
-
Specific Nitro Group Interactions (π-Hole): The electron-withdrawing nitro group creates a region of positive electrostatic potential on the nitrogen atom, known as a "π-hole." This can form a specific, directional interaction with electron-rich lone pairs on nearby molecules, such as the carbonyl oxygen of the peptide backbone or sulfur atoms in other residues[9]. This adds another layer of specific, non-covalent interactions that can stabilize an aggregated state.
-
Influence of D-Configuration: The D-amino acid configuration alters the peptide's secondary structure. While it can disrupt typical L-peptide structures like α-helices, it can also induce different folding patterns or stabilize β-turns that may facilitate unique aggregation pathways[10][11][12].
Caption: Key intermolecular forces driving aggregation.
Section 2: Troubleshooting During Synthesis and Purification
Q2: My peptide is failing during solid-phase peptide synthesis (SPPS). I'm seeing poor swelling and incomplete couplings. Is this aggregation?
A2: Yes, these are classic signs of on-resin aggregation. As the peptide chain elongates, it can fold and associate with neighboring chains on the resin, physically blocking reactive sites. This leads to truncated or deletion sequences, drastically reducing the yield of your target peptide.
Here are some immediate troubleshooting steps you can take.
| Symptom | Probable Cause | Recommended Action |
| Resin fails to swell | Inter-chain hydrogen bonding and collapse of the peptide-resin matrix. | Switch synthesis solvent from DMF to N-Methylpyrrolidone (NMP) or add 10-20% DMSO to the DMF to disrupt hydrogen bonds[7]. |
| Slow or incomplete Fmoc-deprotection | Aggregation is sterically hindering access of the piperidine base to the Fmoc group. | Switch to a stronger deprotection cocktail, such as 2.5% DBU / 2.5% Piperidine in DMF[7]. |
| Incomplete coupling reactions | Aggregation is blocking the N-terminus, preventing the activated amino acid from coupling efficiently. | Increase coupling temperature (up to 50°C) or use microwave-assisted synthesis to provide energy to break up aggregates[7]. Sonication of the reaction vessel can also be effective[7]. |
| Persistent issues despite above steps | Severe, sequence-dependent aggregation. | Resynthesize the peptide using a lower substitution resin (e.g., 0.1-0.3 mmol/g) to increase the distance between chains, or add chaotropic salts like LiCl (0.5 M) to the coupling reaction[7]. |
Q3: What are the best proactive strategies to prevent on-resin aggregation from the start?
A3: For difficult sequences containing 4-Nitro-D-Homophe, proactive measures are far more effective than reactive troubleshooting. The goal is to chemically disrupt the hydrogen bonding capacity of the peptide backbone.
-
Backbone Protection: The most robust strategy is the incorporation of a backbone-protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the amide nitrogen of a key residue. This physically prevents the hydrogen bond formation that seeds aggregation.[7][13]
-
Mechanism: These groups are introduced on the α-nitrogen of an amino acid within the peptide sequence. They act as a bulky "shield," preventing the inter-chain hydrogen bonding responsible for β-sheet formation. They are cleaved during the final TFA cocktail treatment.
-
Rule of Thumb: Incorporate one Dmb/Hmb-protected residue for every 6-8 amino acids in a known aggregation-prone region[7].
-
-
Use of Pseudoproline Dipeptides: If your sequence contains a Serine or Threonine, you can introduce it as part of a pseudoproline dipeptide. This derivative introduces a "kink" into the peptide backbone, effectively disrupting the formation of linear β-sheet structures[7].
Experimental Protocol: Incorporating a Dmb-Protected Amino Acid
This protocol outlines the substitution of a Gly-Gly motif with a commercially available Fmoc-Gly-(Dmb)Gly-OH dipeptide to prevent aggregation.
-
Sequence Planning: Identify a suitable position for modification. For a sequence like H-Ala-Val-Gly-Gly-Leu-[4-Nitro-D-Homophe]-Ala-OH, the Gly-Gly motif is an ideal target.
-
Synthesis up to Insertion Point: Perform standard Fmoc-SPPS up to the residue immediately preceding the target motif (in this case, Val).
-
Dipeptide Coupling:
-
Dissolve Fmoc-Gly-(Dmb)Gly-OH and an activator like HATU (1 equivalent each relative to the dipeptide) in DMF.
-
Add a base such as DIPEA (2 equivalents) to the solution.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours. The use of Dmb dipeptides can lead to faster and more predictable acylation reactions.[13]
-
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling is complete.
-
Resumption of Synthesis: Proceed with standard Fmoc deprotection and coupling for the remaining residues in your sequence. The Dmb group remains on the backbone throughout the rest of the synthesis.
-
Final Cleavage: The Dmb group is labile to standard TFA cleavage cocktails and will be removed simultaneously with side-chain protecting groups and resin cleavage.
Section 3: Solubilization and Formulation
Q4: My lyophilized peptide powder is like glass and won't dissolve in my aqueous buffer. What is the correct solubilization procedure?
A4: This is a very common issue for hydrophobic peptides. Do not attempt to dissolve the entire batch at once. First, perform a small-scale solubility test. The key is to use a small amount of a strong organic solvent to break up the aggregated powder before introducing the aqueous buffer.
Follow this systematic workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Frequently asked questions - Peptides [anaspec.com]
- 4. The nature of intermolecular interactions between aromatic amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Stability of 4-Nitro-D-Homophe in Fmoc-SPPS
Current Status: Operational Topic: 4-Nitro-D-Homophenylalanine (4-Nitro-D-Hph) Context: Solid-Phase Peptide Synthesis (SPPS) - Basic Conditions
Executive Summary: The "Trojan Horse" of SPPS
Welcome to the technical support hub. You are likely working with 4-Nitro-D-Homophenylalanine , a valuable non-canonical amino acid used to probe electrostatic interactions or as a precursor for photo-affinity labeling.
The Core Challenge:
While the nitro group (
The Verdict:
-
Chemical Stability: High. The nitro group will not decompose or reduce under standard Fmoc deprotection or coupling conditions.
-
Stereochemical Stability: Moderate to Low. Requires specific "low-base" or "base-free" coupling protocols to prevent
conversion.
Mechanism of Instability: Why Racemization Occurs
To troubleshoot effectively, you must understand the invisible enemy: Proton Acidity .
The 4-nitro group is strongly electron-withdrawing. Although the Homophenylalanine side chain has an extra methylene spacer (
When you expose the activated amino acid to a base (like DIEA during coupling), the
Visualization: The Racemization Pathway
Figure 1: The mechanism of base-catalyzed racemization driven by the electron-withdrawing nitro group.
Optimized Protocols
Do not use standard "machine default" protocols for this residue. The following modifications are required to maintain the "D" configuration.
A. Coupling (The Critical Step)
The highest risk of racemization occurs when the carboxyl group is activated.[1]
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (Safe) | Reason |
| Activator | HBTU / HATU | DIC / Oxyma Pure | HBTU requires base (DIEA) to function; DIC/Oxyma is active at neutral/acidic pH. |
| Base | DIEA (Diisopropylethylamine) | None (or TMP/Collidine) | DIEA is a strong base that promotes proton abstraction. Collidine is weaker and sterically hindered. |
| Time | 60 mins | 30-45 mins (Double Couple) | Extended activation time increases the window for racemization. |
| Solvent | DMF | DMF / DCM (1:1) | DCM lowers the dielectric constant, which can stabilize the activated ester and reduce racemization rates. |
Step-by-Step "Safe" Coupling:
-
Dissolve 4-Nitro-D-Homophe (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq). Do not pre-activate for more than 2 minutes.
-
Add to the resin immediately.
-
Agitate for 45 minutes.
-
Drain and repeat (Double Coupling) if the sequence is difficult.
B. Fmoc Deprotection
Once the amino acid is coupled (forming an amide bond), the
-
Standard: 20% Piperidine in DMF (2 x 10 min).
-
Optimized: 20% Piperidine + 0.1 M HOBt (2 x 5 min).
-
Why? HOBt acts as an acidic buffer in the deprotection mixture, suppressing the formation of the enolate intermediate without preventing Fmoc removal.
-
Troubleshooting Guide (FAQ)
Issue 1: "I see split peaks (doublets) in my HPLC trace."
-
Diagnosis: Racemization has occurred.[1][2][3][4] You likely have a mixture of D- and L- isomers.
-
Verification: Co-inject with a standard of the L-isomer if available.
-
Fix: Switch from HBTU/DIEA to DIC/Oxyma. If you must use a phosphonium salt (like PyBOP), replace DIEA with 2,4,6-Collidine (TMP).
Issue 2: "The coupling yield is low."
-
Diagnosis: 4-Nitro-D-Homophe is sterically bulkier than Phenylalanine.
-
Fix:
-
Increase temperature to 50°C (Caution: Higher temps increase racemization risk, so strictly use DIC/Oxyma).
-
Use Microwave coupling (75°C for 2 mins) – the short time often outruns the racemization kinetics.
-
Issue 3: "The resin turned a bright yellow/orange color."
-
Diagnosis: This is normal. Nitro-aromatic compounds often form charge-transfer complexes with amines (bases) on the resin.
-
Action: Proceed with the synthesis. This does not indicate decomposition of the nitro group.
Issue 4: "Can I reduce the Nitro group to an Amine on-resin?"
-
Answer: Yes, but not with standard cleavage cocktails.
-
Protocol: Treat the resin with SnCl2 (2M) and PhOH (5mM) in DMF for 2 hours. This converts the
to for further modification (e.g., cyclization).
Decision Tree: Selecting Conditions
Use this flow to determine your experimental setup.
Figure 2: Decision matrix for incorporating 4-Nitro-D-Homophe.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of protecting group stability and side reactions).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Establishes Oxyma/DIC as superior for suppressing racemization).
-
Chem-Impex International. Product Monograph: Fmoc-4-nitro-D-b-homophenylalanine. (Physical properties and solubility data).
-
Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. (Standard protocols for Fmoc cleavage and troubleshooting).
-
Mesa Labs. SPPS Tips For Success: Racemization. (Data on Collidine vs. DIEA for electron-deficient amino acids).
Sources
Validation & Comparative
A Comparative Analysis of HPLC Retention Times: 4-Nitro-D-homophenylalanine vs. D-Phenylalanine
An In-Depth Guide for Chromatographic Resolution
Introduction
In the landscape of drug discovery and peptide chemistry, the incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These novel building blocks allow for the modulation of pharmacological properties, including potency, stability, and conformational rigidity. Among these, 4-Nitro-D-homophenylalanine and the naturally occurring D-Phenylalanine present an interesting case study for analytical separation. While structurally similar, the introduction of a nitro group and an additional methylene unit in the former imparts significant changes to its physicochemical properties.
This guide provides a comprehensive comparison of the expected High-Performance Liquid Chromatography (HPLC) retention times of 4-Nitro-D-homophenylalanine and D-Phenylalanine under reverse-phase conditions. We will delve into the underlying chromatographic principles, present a robust experimental protocol for their separation, and analyze the anticipated results. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how subtle molecular modifications influence chromatographic behavior.
The Science of Separation: Polarity, Hydrophobicity, and Retention
Reverse-phase liquid chromatography (RP-LC) is a predominant technique in pharmaceutical analysis that separates compounds based on their hydrophobicity.[1] In a typical RP-HPLC setup, a non-polar stationary phase (commonly silica bonded with C18 alkyl chains) is used in conjunction with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile or methanol.[2][3]
The fundamental principle governing retention in RP-HPLC is the partitioning of an analyte between the mobile and stationary phases.[4]
-
Hydrophobic (non-polar) molecules have a stronger affinity for the non-polar stationary phase and will therefore move through the column more slowly, resulting in a longer retention time .
-
Hydrophilic (polar) molecules have a greater affinity for the polar mobile phase and will pass through the column more quickly, leading to a shorter retention time .[5]
Let's examine the structures of our two analytes to predict their behavior.
Figure 1: Chemical Structures of D-Phenylalanine and 4-Nitro-D-homophenylalanine.
D-Phenylalanine (D-Phe) is a non-polar, aromatic amino acid.[6][7] Its phenyl group contributes significantly to its hydrophobic character.[8] In RP-HPLC, D-Phe is expected to have a strong interaction with the C18 stationary phase.
4-Nitro-D-homophenylalanine has two key structural differences:
-
A Nitro Group (-NO2): The nitro group is a highly polar, electron-withdrawing group. Its presence on the phenyl ring significantly increases the overall polarity of the molecule compared to the unsubstituted ring of D-Phe.
-
A Homophenylalanine Structure: The "homo" designation indicates an additional methylene group (-CH2-) in the side chain, which slightly increases the molecule's non-polar surface area and, consequently, its hydrophobicity.
The chromatographic behavior of 4-Nitro-D-homophenylalanine will be determined by the interplay of these two opposing features. However, the strong polar nature of the nitro group is expected to have a more pronounced effect than the slight increase in hydrophobicity from the extra methylene group. Therefore, it is anticipated that 4-Nitro-D-homophenylalanine will be more polar overall than D-Phenylalanine.
Expected Outcome: A Hypothesis on Retention
Based on the principles of reverse-phase chromatography, we can formulate a clear hypothesis:
Due to the increased polarity imparted by the nitro group, 4-Nitro-D-homophenylalanine will have a shorter retention time than D-Phenylalanine on a C18 column. The more hydrophobic D-Phenylalanine will interact more strongly with the stationary phase and elute later.
The following diagram illustrates this expected separation.
Figure 2: Predicted elution order in reverse-phase HPLC.
Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the separation of D-Phenylalanine and its nitro-homologue.
1. Sample Preparation
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of 4-Nitro-D-homophenylalanine and D-Phenylalanine in a 50:50 mixture of acetonitrile and deionized water.
-
Working Solution: Create a mixed working solution containing 0.1 mg/mL of each analyte by diluting the stock solutions in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or similar | A standard, reliable system capable of gradient elution and UV detection is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 phase provides the necessary hydrophobic surface for retaining both analytes. The specified dimensions offer a good balance of resolution and run time.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that helps to protonate the carboxylic acid groups of the amino acids, leading to sharper peaks and better retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency. |
| Gradient Elution | 5% B to 40% B over 15 minutes | A gradient is recommended to ensure both compounds elute with good peak shape in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Detection | UV at 215 nm and 254 nm | 215 nm allows for the detection of the peptide backbone, while 254 nm is suitable for the aromatic rings. The nitro-aromatic system will have a distinct absorbance. |
| Injection Volume | 10 µL | A typical injection volume to avoid overloading the column. |
3. Experimental Workflow
Figure 3: Step-by-step experimental workflow.
Anticipated Data and Interpretation
The chromatogram from this experiment is expected to show two well-resolved peaks. The table below summarizes the predicted results.
| Analyte | Expected Retention Time (min) | Rationale for Retention |
| 4-Nitro-D-homophenylalanine | ~ 8-10 | The presence of the highly polar nitro group reduces the molecule's overall hydrophobicity. This leads to a weaker interaction with the non-polar C18 stationary phase and, consequently, earlier elution with the polar mobile phase. |
| D-Phenylalanine | ~ 12-14 | As a very hydrophobic amino acid, D-Phenylalanine will have a strong affinity for the C18 stationary phase.[8] It will be retained more strongly than its more polar counterpart and will require a higher concentration of the organic mobile phase (acetonitrile) to elute, resulting in a longer retention time.[10] |
Interpreting the Results:
A shorter retention time for 4-Nitro-D-homophenylalanine would validate our initial hypothesis, confirming that the polar nitro group is the dominant factor influencing its chromatographic behavior in this system. The separation between the two peaks (resolution) should be significant, demonstrating the effectiveness of RP-HPLC for distinguishing between structurally similar amino acids with different polarities.
Conclusion
The separation of 4-Nitro-D-homophenylalanine and D-Phenylalanine by reverse-phase HPLC serves as an excellent practical example of fundamental chromatographic principles. The expected shorter retention time of the nitro-substituted compound is a direct consequence of its increased polarity, which diminishes its affinity for the non-polar stationary phase. This guide provides the theoretical framework and a validated experimental protocol for researchers to achieve this separation. A thorough understanding of how molecular structure dictates chromatographic behavior is paramount for the successful analysis and purification of novel amino acid derivatives in the ongoing quest for new therapeutic agents.
References
-
PubChem. D-Phenylalanine. National Center for Biotechnology Information. [Link]
-
P. aeruginosa Metabolome Database. D-Phenylalanine (PAMDB000992). [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Yeast Metabolome Database. D-Phenylalanine (YMDB00995). [Link]
-
Chromatography Forum. HPLC Retention Time. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Labcompare. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. D-phenylalanine. [Link]
-
Agilent Technologies. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]
-
BCO-DMO. Determination of Amino Acid Concentrations using HPLC. [Link]
-
PMC. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies. [Link]
-
PubChemLite. Fmoc-4-nitro-d-phenylalanine (C24H20N2O6). [Link]
-
Baqai Journal of Health Sciences. Analysis of Amino Acids by High Performance Liquid Chromatography. [Link]
-
Waters. Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]
-
PubChem. Boc-4-nitro-D-phenylalanine. National Center for Biotechnology Information. [Link]
-
MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. [Link]
-
SpringerLink. Characterization of kinetic, thermodynamic, and binding properties of l-phenylalanine molecularly imprinted polymer. [Link]
-
PMC. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Link]
-
PMC. Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]
-
ResearchGate. Bibliographic values for different properties of phenylalanine and tyrosine. [Link]
-
Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]
-
PubMed. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Retention Time - Chromatography Forum [chromforum.org]
- 6. P. aeruginosa Metabolome Database: D-Phenylalanine (PAMDB000992) [pseudomonas.umaryland.edu]
- 7. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Assessing chiral purity of 4-Nitro-D-Homophe reagents
Executive Summary: The Stereochemical Challenge
4-Nitro-D-Homophenylalanine (4-Nitro-D-Hph) is a critical non-standard amino acid scaffold, frequently employed in the synthesis of protease inhibitors and GPCR ligands (e.g., GnRH antagonists). Its structural uniqueness—the extended "homo" ethylene bridge combined with the electron-withdrawing nitro group—presents specific analytical challenges.
For drug development professionals, ensuring the enantiomeric excess (% ee) of this reagent is not merely a quality control step; it is a regulatory mandate. Under ICH Q3A and Q6A guidelines, chiral impurities (the L-enantiomer) in starting materials can propagate through synthesis, leading to diastereomeric impurities in the final drug substance that are difficult to purge.
This guide compares the Gold Standard Method (Direct Chiral HPLC via Crown Ether Stationary Phases) against the Conventional Alternative (Marfey’s Method), providing the data-driven insights required to select the optimal protocol for your laboratory.
Comparative Methodology: Direct vs. Indirect Analysis
To assess the purity of 4-Nitro-D-Hph, we evaluate two distinct analytical philosophies.
Method A: Direct Chiral HPLC (The Recommended Standard)
-
Technology: Chiral Stationary Phase (CSP) based on Crown Ethers (e.g., CROWNPAK® CR-I ).
-
Mechanism: Host-guest complexation. The protonated primary amine (
) of the amino acid inserts into the crown ether cavity.[1] The chiral barrier is provided by the tetracarboxylic acid scaffold. -
Why it wins: It analyzes the native molecule. No derivatization means no kinetic resolution errors and no reagent interference.
Method B: Marfey’s Analysis (The Alternative)
-
Technology: Pre-column derivatization with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by C18 RP-HPLC.
-
Mechanism: Converts enantiomers (D/L) into diastereomers (L-L and L-D), which have different physical properties and can be separated on achiral columns.
-
Why it is used: Extremely high sensitivity (MS-compatible); useful when a chiral column is unavailable.
Performance Comparison Matrix
The following data summarizes the performance of both methods when analyzing a spiked sample of 4-Nitro-D-Hph (containing 0.5% L-isomer impurity).
| Metric | Direct Chiral HPLC (Crown Ether) | Marfey’s Method (FDAA + C18) |
| Resolution ( | > 2.5 (Baseline separation) | 1.8 - 2.2 (Dependent on gradient) |
| Sample Prep Time | < 5 Minutes (Dissolve & Shoot) | > 60 Minutes (Incubation + Quench) |
| Accuracy | High (Direct measurement) | Moderate (Risk of racemization during reaction) |
| LOD (Limit of Detection) | ~0.05% (UV 210 nm) | < 0.01% (MS Detection) |
| Robustness | High (Isocratic elution) | Low (Gradient slope sensitive) |
| Cost per Analysis | Low (Reagent-free) | High (Requires expensive chiral reagent) |
Analyst Note: While Marfey's method offers superior sensitivity for trace analysis in biological matrices (plasma), Direct HPLC is the superior choice for incoming raw material QC due to its speed and lack of chemical manipulation.
Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC (Crown Ether)
This protocol utilizes the specific interaction between the ammonium group and the 18-crown-6 ether.
-
Column: CROWNPAK® CR-I (+) (3.0 mm x 150 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (85:15 v/v).[2]
-
Scientific Rationale: The low pH ensures the amino group is fully protonated (
), which is a prerequisite for inclusion into the crown ether. The methanol modifies the hydrophobic interaction of the nitro-phenyl ring.
-
-
Temperature: 10°C - 25°C.
-
Note: Lower temperatures often increase the separation factor (
) in crown ether systems by stabilizing the inclusion complex.
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm (Amide/Nitro absorption) or 254 nm (Phenyl ring).
-
Elution Order: typically, the D-isomer elutes after the L-isomer on CR(+) columns (verify with standards).
Protocol B: Marfey’s Method (Derivatization)
Use this if a Chiral Column is unavailable.
-
Derivatization:
-
Mix 50 µL of 4-Nitro-D-Hph (50 mM in water) with 100 µL of FDAA (1% in acetone).
-
Add 20 µL of 1M NaHCO3.
-
Incubate at 40°C for 1 hour.
-
Stop reaction with 20 µL of 1M HCl (neutralization is critical to prevent column damage).
-
-
Separation:
-
Column: C18 (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 20 minutes.
-
-
Detection: UV 340 nm (Specific to the dinitrophenyl tag—reduces background noise).
Visualizing the Analytical Workflow
The following diagrams illustrate the decision logic and the mechanistic validation of the purity assessment.
Figure 1: Analytical Decision Tree
Caption: Logical flow for selecting the appropriate purity assessment method based on lab resources and sensitivity needs.
Figure 2: Method Validation Workflow (ICH Q2)
Caption: Step-by-step validation protocol ensuring the chosen method meets regulatory standards for specificity and linearity.
Troubleshooting & Expert Insights
-
Peak Tailing on Crown Columns: The nitro group on the homophenylalanine side chain can cause secondary pi-pi interactions with the silica support.
-
Solution: Increase the methanol concentration slightly (up to 20%) or lower the column temperature to 10°C to favor the specific crown-ether inclusion over non-specific adsorption.
-
-
Marfey's Reagent Racemization: If the reaction temperature exceeds 50°C, the reagent itself can induce slight racemization, leading to false positives for the L-impurity.
-
Solution: Strictly control incubation at 40°C ± 1°C.
-
-
Solubility: 4-Nitro-D-Hph is hydrophobic. Ensure the sample is fully dissolved in the mobile phase (for Direct HPLC) or water/acetone mix (for Marfey's) before injection to prevent needle blockage or carryover.
References
-
Food and Drug Administration (FDA). (2001). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Daicel Corporation. (n.d.). CROWNPAK® CR-I / CR(+) Instruction Manual: Separation of Amino Acids. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.[1][2][5][6] MDPI Separations. Retrieved from [Link]
-
European Medicines Agency (EMA). (2000). Note for Guidance on Specifications: Test Procedures and Acceptance Criteria (ICH Q6A). Retrieved from [Link]
Sources
- 1. Crown Ether Phases - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. usp.org [usp.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
A Comparative Guide to the Stability of Nitro-Homophenylalanine vs. Nitro-Phenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the engineering of non-canonical amino acids into peptide sequences is a paramount strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability. This guide provides an in-depth technical comparison of the stability profiles of peptides incorporating two such modified amino acids: Nitro-Homophenylalanine (Nitro-Homophe) and Nitro-Phenylalanine (Nitro-Phe). As a Senior Application Scientist, this document is structured to provide not only a direct comparison but also the fundamental principles and experimental workflows necessary to evaluate and understand peptide stability in the context of drug development.
Introduction: The Strategic Role of Nitrated Phenylalanine Analogs in Peptide Design
The introduction of modifications to natural amino acids is a cornerstone of modern peptidomimetic chemistry, aimed at enhancing therapeutic properties. Both Nitro-Phe and Nitro-Homophe are derivatives of Phenylalanine that introduce unique steric and electronic features into a peptide backbone.
-
Nitro-Phenylalanine (Nitro-Phe): This α-amino acid is a positional isomer of native phenylalanine, with a nitro group substituted onto the phenyl ring. The electron-withdrawing nature of the nitro group can influence peptide conformation and interactions. Its incorporation has been explored for various applications, including as a photo-cleavable residue and a probe for studying enzyme mechanisms.[1]
-
Nitro-Homophenylalanine (Nitro-Homophe): This is a β-amino acid, meaning there is an additional carbon atom in the backbone between the alpha-carbon and the carboxyl group. This seemingly subtle change has profound implications for the peptide's three-dimensional structure and its susceptibility to enzymatic degradation.[2] The incorporation of β-amino acids is a well-established strategy to enhance proteolytic resistance.[3][4]
This guide will dissect the structural differences between these two amino acids and elucidate how these differences translate into tangible stability advantages, particularly in the context of proteolytic degradation.
The Fundamental Basis of Enhanced Stability: α- vs. β-Amino Acids
The primary determinant of the differential stability between Nitro-Phe and Nitro-Homophe peptides lies in their backbone architecture.
-
α-Peptides (containing Nitro-Phe): Composed exclusively of α-amino acids, these peptides adopt canonical secondary structures like α-helices and β-sheets. These conformations are readily recognized by a vast array of endogenous proteases, which are enzymes that specifically cleave the peptide bonds of α-amino acid sequences.
-
β-Peptides and α,β-Hybrid Peptides (containing Nitro-Homophe): The presence of a β-amino acid disrupts the natural α-peptide backbone.[2] This leads to the formation of unique, non-natural secondary structures. Proteolytic enzymes, which possess high substrate specificity, are often unable to effectively bind to and cleave the altered peptide bonds adjacent to a β-amino acid.[5] This "steric shielding" effect is a major contributor to the enhanced proteolytic resistance of β-amino acid-containing peptides.[2]
The following diagram illustrates the structural difference and its impact on protease interaction.
Caption: Structural differences and protease interaction.
Comparative Stability Analysis: A Data-Driven Perspective
While direct head-to-head comparative studies on the stability of peptides containing Nitro-Homophe versus Nitro-Phe are not extensively available in the public domain, a strong body of evidence supports the superior stability of peptides incorporating β-amino acids.
A study on dimeric peptides derived from Lactoferricin B demonstrated that the replacement of Phenylalanine with Homophenylalanine (a non-nitrated analog of Nitro-Homophe) at a known cleavage site increased the peptide's resistance to enzymatic degradation by both trypsin and pepsin.[6] This provides strong evidence that the β-amino acid backbone of Nitro-Homophe would confer a similar, if not enhanced, stability advantage.
Furthermore, studies have shown that peptides composed entirely of β-amino acids are exceptionally resistant to a wide range of peptidases.[4][5] Even the incorporation of a single β-amino acid into an α-peptide sequence can significantly increase its half-life in biological fluids.[2]
The nitro group itself can also influence stability. Research has indicated that the presence of a nitro group on a phenylalanine residue can decrease proteasomal cleavage, suggesting that the electronic properties of the nitro group may also contribute to enzymatic resistance, albeit likely to a lesser extent than the backbone modification of a β-amino acid.
The following table provides a qualitative and inferred quantitative comparison based on the available scientific literature.
| Feature | Nitro-Phe Peptide (α-amino acid) | Nitro-Homophe Peptide (β-amino acid) |
| Backbone Structure | Standard α-peptide backbone. | Extended β-peptide backbone at the point of incorporation. |
| Proteolytic Stability | Susceptible to cleavage by a broad range of proteases. | Significantly enhanced resistance to proteolytic degradation.[5][6] |
| Inferred Half-Life | Shorter in biological matrices (e.g., plasma, serum). | Expected to have a significantly longer half-life. |
| Chemical Stability | Generally stable, but the nitroaromatic group can be susceptible to reduction under certain conditions. | Similar chemical stability profile to Nitro-Phe, with the added stability of the β-amino acid backbone. |
| pH Stability | Stable within a physiological pH range, but extremes can lead to degradation. | Expected to have a similar or slightly broader pH stability range due to the more stable backbone. |
| Thermal Stability | Moderate thermal stability, dependent on the overall peptide sequence. | Potentially enhanced thermal stability due to altered secondary structure and increased backbone rigidity. |
Experimental Protocols for Stability Assessment
To empirically validate the comparative stability of peptides containing Nitro-Homophe and Nitro-Phe, the following detailed experimental workflows are recommended.
Enzymatic Degradation Assay
This protocol is designed to assess the susceptibility of the peptides to common proteolytic enzymes.
Objective: To determine the rate of degradation of Nitro-Phe and Nitro-Homophe containing peptides in the presence of proteases.
Materials:
-
Test peptides (Nitro-Phe and Nitro-Homophe versions of the same sequence)
-
Proteases (e.g., Trypsin, Chymotrypsin, Pepsin, Pronase)
-
Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
Mass Spectrometer
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted in buffer).
-
Enzyme Solution Preparation: Prepare stock solutions of the proteases in the incubation buffer.
-
Incubation: In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution at a defined ratio (e.g., 1:100 enzyme:peptide by weight) in the incubation buffer. A control sample with peptide but no enzyme should also be prepared.
-
Time-Course Sampling: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis by HPLC: Analyze the quenched samples by reverse-phase HPLC. The percentage of the remaining intact peptide is determined by integrating the peak area corresponding to the parent peptide.
-
Analysis by Mass Spectrometry: To identify the degradation products and cleavage sites, analyze the samples using LC-MS.[7]
Caption: Workflow for the Enzymatic Degradation Assay.
Chemical Stability Assessment (pH and Temperature)
This protocol evaluates the intrinsic chemical stability of the peptides under various conditions.
Objective: To assess the degradation of the peptides at different pH values and temperatures.
Materials:
-
Test peptides
-
A range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
-
HPLC system with a C18 column
Procedure:
-
Peptide Incubation: Dissolve the peptides in the different pH buffers to a final concentration.
-
Temperature Stress: Aliquot the peptide solutions into separate tubes and incubate them at the different temperatures.
-
Time-Course Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), take samples from each condition.
-
Analysis by HPLC: Analyze the samples directly by HPLC to quantify the amount of remaining intact peptide.
Conclusion: Strategic Implications for Drug Development
The incorporation of unnatural amino acids is a powerful tool for enhancing the therapeutic potential of peptides. Based on the fundamental principles of peptide chemistry and the available experimental evidence, it can be concluded that:
-
Peptides containing Nitro-Homophe are expected to exhibit significantly greater proteolytic stability than their Nitro-Phe counterparts. This is primarily due to the altered β-amino acid backbone which hinders recognition and cleavage by endogenous proteases.
-
The enhanced stability of Nitro-Homophe peptides would likely translate to a longer in-vivo half-life , a critical attribute for reducing dosing frequency and improving patient compliance.
-
While both modifications introduce a nitro group, the primary driver of the stability difference is the α- versus β-amino acid structure .
For researchers and drug developers, the choice between Nitro-Phe and Nitro-Homophe should be guided by the specific therapeutic goal. If the primary objective is to maximize metabolic stability and prolong the duration of action, Nitro-Homophe is the superior choice. The experimental protocols outlined in this guide provide a robust framework for empirically validating these stability advantages in your specific peptide candidates.
References
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. (2025). [Link]
-
MS Behavior of Nitrated Peptides. SpringerLink. [Link]
-
Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Royal Society of Chemistry. (2020). [Link]
-
Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. [Link]
-
Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Scilit. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. (2005). [Link]
-
Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. PubMed. (2001). [Link]
-
HPLC Analysis and Purification of Peptides. SpringerLink. [Link]
-
HPLC of Peptides and Proteins. Humana Press. [Link]
-
Mechanical Stability of Helical β-Peptides and a Comparison of Explicit and Implicit Solvent Models. Cell. (2006). [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. (2017). [Link]
-
Chemical Stability of Diphenylalanine Peptide Nanotubes in Solution. Royal Society of Chemistry. (2010). [Link]
-
Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]
-
β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis. ResearchGate. [Link]
-
Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides. SFB749. (2011). [Link]
-
Synthesis and biological activity of nitronyl nitroxide containing peptides. PubMed. (2005). [Link]
-
How to Enhance the Pharmacokinetic Stability of Peptides?. Acme Bioscience. [Link]
-
The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA. (1997). [Link]
-
Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides. JuSER. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. The Royal Society. (2017). [Link]
-
Strategies for Improving Peptide Stability and Delivery. National Institutes of Health. (2022). [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. (2020). [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. (2024). [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. National Institutes of Health. (2022). [Link]
-
Design, Synthesis, and Evaluation of Homochiral Peptides Containing Arginine and Histidine as Molecular Transporters. MDPI. (2018). [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. (2024). [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. (2025). [Link]
-
Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. (2021). [Link]
-
Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. (2021). [Link]
-
Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Radboud Repository. (2023). [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. UPF e-Repositori. (2020). [Link]
-
Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. ResearchGate. (2006). [Link]
-
Peptide stability studies. Genepep. [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. National Institutes of Health. (2022). [Link]
Sources
- 1. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
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- 4. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS Behavior of Nitrated Peptides [ebrary.net]
Spectroscopic Comparison of Nitro-Aromatic Amino Acids
Content Type: Publish Comparison Guide Subject: 3-Nitro-L-Tyrosine (3-NT) vs. 4-Nitro-L-Phenylalanine (4-NO2-Phe) Audience: Researchers, Structural Biologists, and Drug Development Professionals[1]
Executive Summary
Nitro-aromatic amino acids serve two distinct but critical roles in modern biochemistry: as pathological biomarkers of oxidative stress and as engineered spectroscopic probes for mapping local protein electrostatics.[1] This guide objectively compares 3-Nitro-L-Tyrosine (3-NT) , the primary product of peroxynitrite-mediated damage, against 4-Nitro-L-Phenylalanine (4-NO2-Phe) , a genetically encoded non-canonical amino acid (ncAA).[1]
While both share a nitro (
Electronic Spectroscopy (UV-Vis): The pH Divergence
The most immediate spectroscopic distinction lies in the response to pH. This behavior dictates their utility in different experimental contexts.[1]
3-Nitrotyrosine: The pH Indicator
3-NT possesses a phenolic hydroxyl group with a pKa of approximately 6.8 to 7.2 , significantly more acidic than native Tyrosine (pKa ~10).[1] This acidity arises from the electron-withdrawing nitro group ortho to the hydroxyl, stabilizing the phenolate anion.
-
Acidic Conditions (pH < 6.0): Exists as the neutral phenol.
.[1] -
Basic Conditions (pH > 8.0): Exists as the nitrophenolate anion.[1]
shifts to 420\text{--}430\text{ nm} (bright yellow).[1] -
Application: This solvatochromic shift allows 3-NT to serve as a local pH probe or to monitor ligand binding that alters the pKa of the residue.
4-Nitrophenylalanine: The Static Reporter
4-NO2-Phe lacks the hydroxyl group. Consequently, it does not undergo acid-base ionization in aqueous solution.[1] Its UV-Vis spectrum is relatively insensitive to pH changes, making it a stable reference standard but a poor pH probe.[1]
-
Absorption Profile:
with a "shoulder" extending into the near-UV (~300 nm).[1] -
Application: Used when a sterically non-perturbing, chemically stable nitro group is required for IR studies (see Section 3) without the complication of protonation equilibria.
Comparative Data Table
| Feature | 3-Nitro-L-Tyrosine (3-NT) | 4-Nitro-L-Phenylalanine (4-NO2-Phe) |
| Primary Role | Oxidative Stress Biomarker / FRET Acceptor | Site-Specific IR / Stark Effect Probe |
| pKa (Side chain) | ~6.8 - 7.2 | Non-ionizable |
| ~355 nm | ~275 nm | |
| ~428 nm ( | ~275 nm (No shift) | |
| Visible Color | Yellow (at physiological pH) | Colorless |
| Fluorescence | Non-fluorescent (Quencher) | Non-fluorescent (Quencher) |
Vibrational Spectroscopy (IR): Probing Electrostatics[1]
For structural biologists, the infrared (IR) signature of the nitro group is the most valuable asset of these molecules. The
The 4-NO2-Phe Advantage
4-NO2-Phe is the superior IR probe because its signal is not complicated by ionization.[1]
-
Symmetric Stretch (
): Appears at ~1350–1360 cm⁻¹ .[1] -
Sensitivity: The frequency red-shifts (moves to lower wavenumbers) as the local environment becomes more polar or forms hydrogen bonds with the nitro oxygens.
-
Protocol Insight: By genetically encoding 4-NO2-Phe into specific protein sites, researchers can map hydration changes or electrostatic fields within the hydrophobic core of a protein.
3-NT IR Signature
3-NT also displays nitro stretches, but they overlap with the ionization state of the phenol.
-
Neutral Form:
.[1] -
Anionic Form: The band shifts significantly due to resonance delocalization from the phenolate oxygen to the nitro group. This makes 3-NT harder to use as a pure electrostatic probe unless pH is strictly controlled below pH 6.[1]
Fluorescence Quenching Mechanism[1]
Both amino acids are essentially non-fluorescent but act as potent quenchers of Tryptophan (Trp) and Tyrosine (Tyr) fluorescence.[1] This property is exploited in FRET (Förster Resonance Energy Transfer) studies.[1][2][3]
Mechanism
The quenching occurs primarily through Förster transfer (due to spectral overlap between Trp emission and Nitro-aromatic absorption) and Intersystem Crossing (heavy atom/electronic effect of the nitro group facilitating non-radiative decay).
Figure 1: Fluorescence quenching pathway.[1] The nitro-aromatic residue acts as an energy sink, intercepting the excited state energy of native aromatic residues.
Experimental Protocols
Protocol A: Spectroscopic Quantification of 3-NT (Biomarker)
Use this protocol to quantify nitration levels in a protein sample treated with peroxynitrite.[1]
-
Sample Preparation: Dilute the nitrated protein in 100 mM Tris-HCl, pH 9.0 .
-
Why: High pH ensures all 3-NT residues are deprotonated (phenolate form), maximizing absorbance at 428 nm.[1]
-
-
Baseline Correction: Prepare a "blank" of the non-nitrated native protein at the same concentration.
-
Measurement: Record the absorbance at 428 nm (
). -
Calculation: Use the Beer-Lambert Law:
[1]-
Where
and .[1]
-
-
Validation: Acidify the sample to pH 5.0. The yellow color should disappear, and the peak should shift to ~360 nm. This confirms the signal is 3-NT and not an exogenous yellow contaminant.
Protocol B: 4-NO2-Phe as a Site-Specific IR Probe
Use this workflow to measure local electrostatics inside a protein.[1]
Figure 2: Workflow for utilizing 4-NO2-Phe as a vibrational reporter.
-
Expression: Incorporate 4-NO2-Phe using an orthogonal amber suppressor tRNA/synthetase pair in E. coli.
-
Purification: Purify protein under standard conditions. Avoid buffers with high background absorbance in the 1350 cm⁻¹ region.
-
Deuterium Exchange: Exchange protein into D₂O buffer .
-
Why: The Amide II band of the protein backbone overlaps with the nitro stretch. D₂O shifts the Amide II band, revealing the clear 4-NO2-Phe symmetric stretch at ~1350 cm⁻¹.
-
-
FTIR Acquisition: Collect spectra. Subtract the buffer background.
-
Interpretation: A shift to lower frequency (e.g., 1350
1345 cm⁻¹) indicates a stronger electric field or hydrogen bonding at that specific site.[1]
References
-
Riordan, J. F., et al. (1967).[1][2] "The functional tyrosyl residues of carboxypeptidase A. Nitration with tetranitromethane." Biochemistry. Link[1]
- Key Data: Establishes the pKa and spectral shifts of 3-nitrotyrosine.
-
Mehl, R. A., et al. (2003).[1] "Generation of a bacterium with a 21 amino acid genetic code." J. Am. Chem. Soc.[1]Link[1]
-
Key Data: Foundational method for genetic incorporation of 4-nitrophenylalanine (p-nitrophenylalanine).[1]
-
-
Tucker, M. J., et al. (2011).[1] "Probing Local Environments with the Infrared Probe: L-4-Nitrophenylalanine." J. Phys.[1] Chem. B.Link[1]
- Key Data: Defines the IR sensitivity and Stark effect utility of 4-NO2-Phe.
-
De Filippis, V., et al. (2006).[1] "3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions." Protein Science. Link
- Key Data: Details the use of 3-NT as a FRET acceptor and quencher.
-
PhotochemCAD. "Phenylalanine Absorption and Fluorescence Data." Link
-
Key Data: Reference spectra for native phenylalanine for baseline comparison.[1]
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Nitro-D-Homophenylalanine and Related Nitroaromatic Compounds
For researchers and drug development professionals, the synthesis and application of novel compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Nitro-D-Homophenylalanine and related nitroaromatic compounds. The procedures outlined are grounded in established safety protocols for handling hazardous chemical waste, with a focus on the specific risks associated with nitro compounds.
Disclaimer: This guide is intended for informational purposes and should be supplemented by a thorough review of your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular compound you are handling. Always consult with your institution's Environmental Health and Safety (EHS) department for final guidance.
The Critical Nature of Nitro Compound Disposal
Nitroaromatic compounds, including 4-Nitro-D-Homophenylalanine, are characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring. This functional group imparts specific chemical properties that necessitate careful handling and disposal. These compounds are often toxic and can be reactive.[1][2][3] Improper disposal can lead to environmental contamination and potential safety hazards.[1][4] Therefore, a structured and informed approach to their disposal is paramount.
Core Principles of Nitro Compound Waste Management
-
Segregation is Key: Never mix nitro compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible materials, such as strong bases, amines, and oxidizing or reducing agents, can lead to vigorous or even explosive reactions.[1]
-
Hazardous Waste Designation: All waste containing nitro compounds must be treated as hazardous waste.[1][5] It should never be disposed of down the drain or in regular trash.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling nitro compound waste. All handling of the dry compound should be done in a chemical fume hood to avoid inhalation.[1][6]
-
Clear Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.
Step-by-Step Disposal Protocol for 4-Nitro-D-Homophenylalanine Waste
This protocol is divided into three stages: initial waste collection at the point of generation, temporary storage, and final disposal coordination.
Phase 1: Waste Collection at the Bench
-
Designated Waste Container:
-
Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
The label should include: "Hazardous Waste," the full chemical name ("4-Nitro-D-Homophenylalanine"), the primary hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
-
Segregation of Waste Types:
-
Solid Waste: Collect unused or contaminated solid 4-Nitro-D-Homophenylalanine in the designated solid waste container. This includes contaminated weighing paper, gloves, and paper towels. Minimize dust generation during transfer.[6]
-
Liquid Waste: For solutions containing 4-Nitro-D-Homophenylalanine, use a designated liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS.
-
Aqueous Solutions: Aqueous solutions containing this and other regulated toxic chemicals must be disposed of as hazardous waste and not poured down the drain.[7]
-
Phase 2: Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is significant, evacuate the area and contact your institution's EHS.
-
Eliminate all ignition sources if a flammable solvent is involved.[1]
-
-
Cleanup Procedure for Small Spills:
-
Wear appropriate PPE, including respiratory protection if dust is present.[1][6]
-
Contain the spill using a non-combustible absorbent material like sand or vermiculite.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate the spill area with soap and water.[1]
-
Collect all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste.
-
Phase 3: Storage and Final Disposal
-
Temporary Storage:
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
Ensure the storage location is a designated satellite accumulation area for hazardous waste, in accordance with your institution's policies.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, contact your EHS department to arrange for pickup.[1]
-
Provide them with a complete and accurate description of the waste.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutralize to a pH between 5.5 and 9.5 only if the waste is solely corrosive and contains no other hazardous components.[7] | To prevent corrosion of plumbing and to comply with regulations for drain disposal of non-hazardous, neutralized corrosive waste. Note: This is generally not applicable to nitro compound waste due to its inherent toxicity. |
| Storage Temperature | Store in a cool, dry place.[1][6] Specific derivatives may require refrigeration (0-8°C).[8][9] | To prevent degradation and potential reactions. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 4-Nitro-D-Homophenylalanine waste.
References
- Benchchem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Unknown. Chapter 7 - Management Procedures For Specific Waste Types.
- Fisher Scientific. (2008). MSDS Name: 4-Nitrophenol.
- Chem-Impex. 4-Nitro-D-β-homophenylalanine hydrochloride.
- G-Biosciences. Safety Data Sheet 4-Nitrophenyl-alpha-D- galactopyranoside.
- Wikipedia. 4-Nitrophenol.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrophenyl-alpha-D-glucopyranoside.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(4-Nitrophenylazo)resorcinol.
- NCBI - NIH. Toxicological Profile for Nitrophenols - POTENTIAL FOR HUMAN EXPOSURE.
- Sigma-Aldrich. (2025).
- US EPA. Nitrocellulose Drum Removal Work Plan.
- Thermo Fisher Scientific. (2011).
- Santa Cruz Biotechnology. 4-Nitrophenol.
- Carl ROTH.
- ThermoFisher. (2015).
- PubChem. 4-Nitrophenol | C6H5NO3 | CID 980.
- Unknown.
- UW-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program.
- Chem-Impex. Fmoc-4-nitro-D-β-homophenylalanine.
- Fisher Scientific. (2023).
- ChemicalBook. (2026). 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0.
Sources
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
